2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic routes, providing comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
This compound, particularly its cis-isomer, is a rigid scaffold that finds application in the design of novel therapeutics and functional materials. Its constrained three-membered ring and bifunctional nature (a carboxylic acid and a methyl ester) allow for precise spatial orientation of substituents, making it an attractive component for structure-activity relationship (SAR) studies in drug discovery. This guide focuses on a reliable and well-documented synthetic pathway, commencing from readily available starting materials.
Synthetic Pathway Overview
The most prevalent and efficient synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves a two-step sequence. The first step establishes the cyclopropane ring with the desired stereochemistry, followed by a selective hydrolysis to yield the target mono-acid mono-ester.
A common approach begins with the cyclopropanation of a maleic acid derivative. The reaction of dimethyl maleate with diazomethane, for instance, proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently eliminates nitrogen gas to afford dimethyl cis-cyclopropane-1,2-dicarboxylate.[1] The second key step is the selective monohydrolysis of the resulting diester. For symmetric diesters with a cis-configuration, a highly efficient method utilizing a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide (NaOH) at low temperatures has been reported to provide the desired half-ester in high yield.[2]
An alternative strategy involves the formation of cis-cyclopropane-1,2-dicarboxylic anhydride, which can then be opened with methanol to furnish the target compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.
Step 1: Synthesis of Dimethyl cis-Cyclopropane-1,2-dicarboxylate
This procedure is adapted from the well-established cyclopropanation of alkenes using diazomethane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Dimethyl maleate | 144.12 | 1.15 | 14.41 g | 0.10 |
| Diazomethane | 42.04 | - | ~0.12 mol | ~1.2 equiv. |
| Diethyl ether | 74.12 | 0.713 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl maleate (14.41 g, 0.10 mol) in 150 mL of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Slowly add a freshly prepared ethereal solution of diazomethane (~0.12 mol) to the stirred solution of dimethyl maleate. The addition should be done portion-wise, and the yellow color of diazomethane should be allowed to disappear before adding the next portion.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl cis-cyclopropane-1,2-dicarboxylate.
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |
| Dimethyl cis-cyclopropane-1,2-dicarboxylate | C₇H₁₀O₄ | 158.15 | 85-95% |
Step 2: Selective Monohydrolysis to cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
This protocol is based on a highly efficient selective monohydrolysis method for symmetric diesters.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Concentration | Amount | Moles |
| Dimethyl cis-cyclopropane-1,2-dicarboxylate | 158.15 | - | 15.82 g | 0.10 |
| Sodium hydroxide | 40.00 | 0.5 M (aq) | 200 mL | 0.10 |
| Tetrahydrofuran (THF) | 72.11 | - | 200 mL | - |
| Hydrochloric acid | 36.46 | 1 M (aq) | As needed | - |
| Ethyl acetate | 88.11 | - | 300 mL | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve dimethyl cis-cyclopropane-1,2-dicarboxylate (15.82 g, 0.10 mol) in 200 mL of THF.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 200 mL of a pre-cooled (0 °C) 0.5 M aqueous solution of sodium hydroxide over a period of 30-60 minutes.
-
Continue to stir the biphasic mixture vigorously at 0 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the aqueous layer and wash the organic layer with a small amount of water.
-
Combine the aqueous layers and cool to 0 °C.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid as a solid or oil. The product can be further purified by recrystallization or chromatography if necessary.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |
| cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C₆H₈O₄ | 144.12 | >90% |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive overview of the known physical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a disubstituted cyclopropane derivative. As a molecule with two stereogenic centers, it exists as distinct cis and trans isomers, each with unique physical characteristics. This guide consolidates available experimental and predicted data for these isomers, including molecular weight, melting point, boiling point, and acid dissociation constants. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties, offering a methodological framework for researchers. Visualizations of the molecular isomers and a typical characterization workflow are provided to support the technical data.
Introduction
This compound is a dicarboxylic acid monoester built on a cyclopropane scaffold. The strained three-membered ring imparts significant conformational rigidity and unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. The relative orientation of the carboxylic acid and methoxycarbonyl groups gives rise to two primary diastereomers: cis and trans.
-
Cis Isomer: The functional groups are on the same face of the cyclopropane ring.
-
Trans Isomer: The functional groups are on opposite faces of the ring.
These stereochemical differences significantly influence intermolecular interactions, and consequently, their physical properties such as melting point, boiling point, and solubility. This guide aims to provide a detailed summary of these properties to aid in the handling, characterization, and application of these compounds.
Caption: Molecular structures of the cis and trans isomers.
Physical and Chemical Properties
Data Presentation
The following tables provide a structured summary of the key physical and chemical identifiers for the isomers of this compound.
Table 1: General Properties and Identifiers
| Property | cis-Isomer ((1R,2S)-enantiomer) | trans-Isomer (Racemic mixture assumed) |
| CAS Number | 88335-86-8 | 13279-88-4[1] |
| Molecular Formula | C₆H₈O₄[2] | C₆H₈O₄[1] |
| Molecular Weight | 144.12 g/mol [2] | 144.13 g/mol [1] |
| Physical Form | Not specified | Powder[1] |
Table 2: Physicochemical Data
| Property | cis-Isomer ((1R,2S)-enantiomer) | trans-Isomer (Racemic mixture assumed) | Data Type |
| Melting Point | Not available | 44.0 °C[1] | Experimental |
| Boiling Point | Not available | 253.9 °C[1] | Experimental |
| pKa | 4.44 ± 0.20[2] | Not available | Predicted |
| Solubility | Expected to be soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar solvents. | Expected to be soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar solvents. | General Principle |
Experimental Protocols
This section details the methodologies for determining the key physical properties of a solid organic acid like this compound.
Workflow for Physical Characterization
The general workflow for characterizing a novel or synthesized batch of the compound is illustrated below.
Caption: General workflow for physical property determination.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), spatula, mortar and pestle.
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (44 °C for the trans-isomer)[1].
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
Apparatus: Test tubes, vortex mixer, spatulas, measuring cylinders, and a selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
Procedure:
-
Add approximately 10-20 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Classify the solubility as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
-
Repeat the procedure for each solvent. For water, also test solubility in aqueous NaOH and HCl to observe the effect of pH on the ionizable carboxylic acid group.
pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar, standardized NaOH solution (e.g., 0.1 M), analytical balance.
Procedure:
-
Accurately weigh a sample of the acid (e.g., 50-100 mg) and dissolve it in a suitable volume of deionized water (e.g., 50 mL). A co-solvent like ethanol may be used if water solubility is low.
-
Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Fill a burette with the standardized NaOH solution and record the initial volume.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH of the solution after each addition has fully mixed.
-
Continue the titration past the equivalence point (the point of rapid pH change).
-
Plot the data as pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the buffer region on the titration curve.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data and protocols are based on publicly available information and general chemical principles. Appropriate safety precautions should always be taken when handling chemical substances.
References
Technical Guide: 1,1-Cyclopropanedicarboxylic Acid Monoethyl Ester (CAS 13279-88-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclopropanedicarboxylic acid monoethyl ester, with the CAS number 13279-88-4, is a valuable building block in organic synthesis and medicinal chemistry. The incorporation of the rigid cyclopropane motif into molecular structures can significantly influence their physicochemical and pharmacological properties. This guide provides an in-depth overview of its chemical characteristics, synthesis, potential biological activities, and analytical methodologies.
The unique three-membered ring of cyclopropane imparts a high degree of conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by making the molecule less susceptible to enzymatic degradation.[1] These properties make cyclopropane-containing compounds, such as 1,1-cyclopropanedicarboxylic acid monoethyl ester, attractive scaffolds in the design of novel therapeutics.
Chemical and Physical Properties
1,1-Cyclopropanedicarboxylic acid monoethyl ester, also known as 2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, possesses a unique combination of a carboxylic acid and an ester functional group attached to a cyclopropane ring. This structure provides multiple avenues for further chemical modification.
| Property | Value | Source |
| CAS Number | 13279-88-4 | N/A |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| IUPAC Name | 2-ethoxycarbonylcyclopropane-1-carboxylic acid | [2] |
| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)O | N/A |
Synthesis
Synthesis of Cyclopropane-1,1-dicarboxylic Acid
A common method for the synthesis of cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base.[3]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of aqueous 50% sodium hydroxide, add triethylbenzylammonium chloride as a phase-transfer catalyst.
-
Addition of Reactants: To this vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
-
Reaction: Stir the mixture vigorously for several hours at room temperature.
-
Work-up: Transfer the reaction mixture to a larger flask, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer multiple times with ether.
-
Purification: Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by crystallization from a suitable solvent like benzene to yield cyclopropane-1,1-dicarboxylic acid.[3]
Selective Monoesterification
Selective monoesterification of dicarboxylic acids can be achieved using various methods. One effective approach involves the use of ion-exchange resins as catalysts.[4]
Experimental Protocol:
-
Catalyst Preparation: Use a strongly acidic ion-exchange resin as the catalyst.
-
Reaction Mixture: Suspend the cyclopropane-1,1-dicarboxylic acid and the ion-exchange resin in a mixture of ethanol and an inert hydrocarbon solvent.
-
Reaction: Heat the mixture, which allows for the selective esterification of one of the carboxylic acid groups. The reaction rate for the formation of the monoester is significantly higher than that for the diester.[4]
-
Work-up and Purification: After the reaction, the catalyst can be filtered off, and the solvent removed. The resulting monoester can be purified using standard techniques such as column chromatography.
Biological Activity and Applications in Drug Development
While specific biological data for 1,1-cyclopropanedicarboxylic acid monoethyl ester is limited, derivatives of cyclopropane carboxylic acids have shown promising activity in several areas of drug discovery.
Antimicrobial Activity
Cyclopropane-containing compounds have been investigated for their antibacterial and antifungal properties.[5][6] The rigid cyclopropane scaffold can be decorated with various functional groups to optimize antimicrobial potency.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:
A standard microdilution method can be used to determine the MIC of the compound against various microbial strains.[5]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
Cyclopropane dicarboxylic acid derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[1][7] As this pathway is absent in mammals, OASS is an attractive target for the development of novel antibiotics.
Analytical Methods
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and carboxylic acid, the carbons of the cyclopropane ring, and the carbons of the ethyl group.[8][9]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and the carboxylic acid group.
Chiral Separation
Since 1,1-cyclopropanedicarboxylic acid monoethyl ester is a chiral molecule, separation of its enantiomers is crucial for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Experimental Protocol for Chiral HPLC Separation:
-
Column Selection: A variety of chiral stationary phases are available, such as those based on derivatized cellulose or amylose. The choice of column is often empirical and may require screening of several different CSPs.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the molecule.
Conclusion
1,1-Cyclopropanedicarboxylic acid monoethyl ester is a versatile chemical intermediate with significant potential in drug discovery and development. Its unique structural features, conferred by the cyclopropane ring, make it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its synthesis, potential biological activities, and analytical characterization, serving as a resource for researchers in the field. Further investigation into the specific biological properties of its enantiomers is warranted to fully explore its therapeutic potential.
References
- 1. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | C7H10O4 | CID 317445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a dicarboxylic acid monoester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its rigid, strained cyclopropane ring imparts unique conformational constraints and electronic properties that can enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. It exists as cis and trans isomers, with the specific properties varying slightly between them. The quantitative data for this compound is summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.12 g/mol | [1] |
| Melting Point | 44-47 °C | [2] |
| Boiling Point | 253.9 °C (predicted) | [2] |
| CAS Number | 88335-86-8 ((1R,2S)-cis) | [1] |
| 13279-88-4 (isomer unspecified) | [2] | |
| pKa | 4.44 ± 0.20 (predicted) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the partial hydrolysis of the corresponding dimethyl cyclopropane-1,2-dicarboxylate. Both cis and trans isomers can be synthesized depending on the starting diester.
Synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
A prevalent method for synthesizing the cis isomer involves the selective hydrolysis of dimethyl cis-1,2-cyclopropanedicarboxylate.
Experimental Protocol:
-
Reaction Setup: A solution of dimethyl cis-1,2-cyclopropanedicarboxylate in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: One equivalent of potassium hydroxide dissolved in methanol is added dropwise to the stirred solution at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the formation of the monoester and minimize the formation of the dicarboxylic acid.
-
Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted diester.
-
Acidification: The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Synthesis of trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
The trans isomer can be synthesized via a rhodium(II)-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.
Experimental Protocol:
-
Cyclopropanation: A rhodium(II) catalyst, such as rhodium(II) acetate, is added to a solution of the desired alkene in a suitable solvent like dichloromethane. A solution of methyl diazoacetate is then added dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours until the diazo compound is consumed.
-
Purification of Diester: The reaction mixture is filtered, and the solvent is evaporated. The resulting crude dimethyl trans-1,2-cyclopropanedicarboxylate is purified by flash column chromatography.
-
Selective Hydrolysis: The purified diester is then subjected to selective mono-hydrolysis using a method similar to the one described for the cis isomer, employing one equivalent of a base like potassium hydroxide in methanol.
-
Work-up and Purification: The work-up and purification steps are analogous to those for the cis isomer, involving acidification, filtration, and recrystallization to obtain pure trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.
Caption: Synthesis workflow for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.
Spectroscopic Analysis
Standard spectroscopic techniques are employed to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons, the methoxy protons (a singlet around 3.7 ppm), and the carboxylic acid proton (a broad singlet typically downfield, >10 ppm). The coupling patterns of the cyclopropyl protons can help distinguish between the cis and trans isomers.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid (typically in the 170-180 ppm region), the methoxy carbon (around 52 ppm), and the cyclopropyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the ester (around 1730 cm⁻¹), and another C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (m/z = 144.04) and characteristic fragmentation patterns, including the loss of a methoxy group (-OCH₃) and a carboxyl group (-COOH).
Applications in Drug Discovery and Development
The unique structural and electronic features of the cyclopropane ring make this compound and its derivatives attractive scaffolds in medicinal chemistry.
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including:
-
Antiviral Agents: The cyclopropane moiety is incorporated into several antiviral drug candidates to enhance their binding affinity to viral enzymes and improve their pharmacokinetic profiles. For instance, cyclopropane-containing nucleoside analogs have shown promise in inhibiting viral replication.[3]
-
Anti-inflammatory Agents: Its derivatives are being explored for the development of novel anti-inflammatory drugs.
-
Agrochemicals: It is also utilized in the synthesis of herbicides and plant growth regulators.
Enzyme Inhibition
The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors. For example, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.
Caption: Applications of the target molecule in drug discovery and agrochemicals.
Conclusion
This compound is a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structural properties, combined with its synthetic accessibility, make it an important building block for the creation of complex and biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in the synthesis of next-generation therapeutics and other advanced materials.
References
- 1. trans-2-Methoxycyclopropanecarboxylic Acid [benchchem.com]
- 2. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a disubstituted cyclopropane derivative, exists as a set of stereoisomers that have garnered interest in medicinal chemistry and organic synthesis. The rigid cyclopropane ring introduces conformational constraints into molecules, a desirable feature in the design of pharmacologically active compounds. The presence of two stereocenters gives rise to four distinct stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair for the trans-diastereomer. Understanding the unique properties and synthesis of each isomer is crucial for their application in drug discovery and development, where stereochemistry often dictates biological activity. This guide provides a comprehensive overview of the isomers of this compound, including their synthesis, separation, characterization, and potential biological relevance.
Isomeric Forms
The four stereoisomers of this compound are:
-
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (cis)
-
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (cis)
-
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (trans)
-
(1S,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (trans)
The cis and trans diastereomers differ in the relative orientation of the methoxycarbonyl and carboxyl groups on the cyclopropane ring. In the cis isomers, these groups are on the same face of the ring, while in the trans isomers, they are on opposite faces. Each diastereomer exists as a pair of non-superimposable mirror images known as enantiomers.
Synthesis and Chiral Resolution
The synthesis of this compound isomers typically involves the cyclopropanation of a suitable alkene followed by hydrolysis or functional group manipulation. The diastereoselectivity (cis vs. trans) can often be controlled by the choice of reagents and reaction conditions. The enantiomers are then separated from the racemic mixtures through chiral resolution.
General Synthetic Approach
A common strategy involves the reaction of an acrylate with a diazoacetate, catalyzed by a transition metal complex (e.g., rhodium or copper), to form the corresponding dimethyl cyclopropane-1,2-dicarboxylate. Subsequent selective hydrolysis of one of the ester groups yields the desired monoester.
Experimental Protocol: Enzymatic Hydrolysis for Chiral Resolution
Enzymatic resolution, particularly using lipases, is a powerful technique for the enantioselective hydrolysis of diesters to obtain chiral monoesters.
Protocol: Lipase-Catalyzed Hydrolysis of Dimethyl cis-Cyclopropane-1,2-dicarboxylate
-
Substrate Preparation: Dissolve racemic dimethyl cis-cyclopropane-1,2-dicarboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol to improve solubility.
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CALB), to the substrate solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by techniques such as TLC or HPLC. The pH may need to be maintained by the addition of a dilute base (e.g., 0.1 M NaOH) as the carboxylic acid is formed.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). The unreacted diester and the formed monoacid can be separated by extraction with an aqueous basic solution (e.g., saturated NaHCO₃), which will selectively extract the acidic product.
-
Purification: Acidify the basic aqueous extract and re-extract the chiral monoacid with an organic solvent. Dry the organic layer, evaporate the solvent, and purify the product further if necessary (e.g., by chromatography) to obtain the enantiomerically enriched this compound. The unreacted diester can be recovered from the initial organic extract and will be enriched in the other enantiomer.
A similar protocol can be applied to the trans-diester, potentially with a different lipase or optimized reaction conditions to achieve high enantioselectivity.
Quantitative Data
| Property | (1R,2S)-cis | (1S,2R)-cis | (1R,2R)-trans | (1S,2S)-trans |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol |
| CAS Number | 88335-86-8 | 88335-87-9 | Not available | Not available |
| Predicted pKa | 4.44 ± 0.20[1] | 4.44 ± 0.20 | Not available | Not available |
| ¹H NMR (CDCl₃, ppm) | Data for racemic cis available[2] | Data for racemic cis available[2] | Not available | Not available |
| ¹³C NMR (CDCl₃, ppm) | Not available | Not available | Not available | Not available |
¹H NMR Data for racemic cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid ((1S,2R)-rel): Spectroscopic data for the racemic cis-isomer is available.[2]
Biological Activity
While specific biological activity data for the individual isomers of this compound are not extensively reported, substituted cyclopropane carboxylic acids are known to exhibit a range of biological effects, often acting as enzyme inhibitors. The rigid cyclopropane scaffold can mimic transition states or bind with high affinity to enzyme active sites.
For example, various trans-2-substituted-cyclopropane-1-carboxylic acids have been synthesized and evaluated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and plants. This suggests that the isomers of this compound could also be investigated as potential inhibitors of this or other enzymes.
The stereochemistry of these small molecules is expected to play a critical role in their interaction with chiral biological targets like enzymes. Therefore, the synthesis and biological evaluation of each individual stereoisomer are essential steps in the drug discovery process.
Conclusion
The four stereoisomers of this compound represent valuable building blocks for the development of new therapeutic agents. Their synthesis and separation, while challenging, can be achieved through a combination of diastereoselective cyclopropanation and enantioselective resolution techniques such as enzymatic hydrolysis. The distinct three-dimensional structures of these isomers are likely to impart differential biological activities, highlighting the importance of stereochemically pure compounds in drug discovery. Further research into the specific biological targets and pharmacological effects of each isomer is warranted to fully exploit their therapeutic potential.
References
An In-depth Technical Guide to the Cis/Trans Isomers of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. These compounds are valuable building blocks in organic synthesis, particularly for the preparation of conformationally constrained molecules of interest in medicinal chemistry and materials science.
Introduction to Stereoisomerism in Substituted Cyclopropanes
The cyclopropane ring is a rigid, three-membered carbocycle that enforces a planar geometry on its constituent carbon atoms. When substituted with two or more groups, cyclopropanes can exhibit stereoisomerism. In the case of 1,2-disubstituted cyclopropanes, such as this compound, two diastereomers are possible:
-
cis isomer: The carboxyl and methoxycarbonyl groups are on the same side of the cyclopropane ring.
-
trans isomer: The carboxyl and methoxycarbonyl groups are on opposite sides of the ring.
The stereochemistry of these isomers significantly influences their physical, chemical, and biological properties. Therefore, the ability to selectively synthesize and separate these isomers is crucial for their application in research and development.
Synthesis of cis- and trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
The synthesis of the target half-esters typically proceeds through the corresponding dicarboxylic acids, cis- and trans-1,2-cyclopropanedicarboxylic acid. The stereochemistry of the final product is determined by the stereochemistry of the starting dicarboxylic acid.
A general synthetic approach involves two main stages:
-
Cyclopropanation: Formation of the cyclopropane ring to yield the dicarboxylic acid. The stereospecificity of this reaction is key to obtaining the desired isomer.
-
Selective Monoesterification: Conversion of one of the carboxylic acid groups to a methyl ester.
The logical workflow for the synthesis is depicted in the following diagram:
Spectroscopic and Synthetic Profile of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this versatile building block may be of interest.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift and coupling constant data for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of key functional groups.
| Absorption Band (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1320-1210 | Medium | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 144.04 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | Fragment Ions |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are crucial for reproducibility and further investigation.
Synthesis of this compound
A common route for the synthesis of this compound involves the partial hydrolysis of the corresponding diester, dimethyl cis-1,2-cyclopropanedicarboxylate.
Procedure:
-
Hydrolysis: Dimethyl cis-1,2-cyclopropanedicarboxylate is dissolved in a suitable solvent, such as methanol.
-
A stoichiometric equivalent of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), dissolved in water is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Extraction: The aqueous solution is then extracted multiple times with an organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL for ¹H NMR and 20-100 mg/0.5 mL for ¹³C NMR.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton-decoupled spectra are typically acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways consistent with the structure of the molecule.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This document details the expected spectral data for both cis and trans isomers, outlines experimental protocols for synthesis and spectral acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction
This compound is a substituted cyclopropane derivative featuring two functional groups, a carboxylic acid and a methyl ester. The rigid three-membered ring structure imparts distinct stereochemical relationships between the substituents, leading to the existence of cis and trans diastereomers. ¹H NMR spectroscopy is an essential analytical technique for distinguishing between these isomers and for confirming the structural integrity of the molecule. The unique chemical environment of the cyclopropyl protons results in a characteristic and complex splitting pattern in the ¹H NMR spectrum.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constants (J, Hz) (Predicted) |
| H-1 (CH-COOH) | ddd | 2.0 - 2.3 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |
| H-2 (CH-COOCH₃) | ddd | 2.0 - 2.3 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |
| H-3a, H-3b (CH₂) | m | 1.3 - 1.8 | - |
| -OCH₃ | s | ~3.7 | - |
| -COOH | br s | 10 - 12 | - |
Table 2: Predicted ¹H NMR Data for trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constants (J, Hz) (Predicted) |
| H-1 (CH-COOH) | ddd | 1.8 - 2.1 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |
| H-2 (CH-COOCH₃) | ddd | 1.8 - 2.1 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |
| H-3a, H-3b (CH₂) | m | 1.2 - 1.7 | - |
| -OCH₃ | s | ~3.7 | - |
| -COOH | br s | 10 - 12 | - |
Note: The predicted chemical shifts and coupling constants are based on data from analogous cyclopropane derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of cyclopropane-1,2-dicarboxylic acid derivatives involves the cyclopropanation of a corresponding alkene. For the cis isomer, one potential route is the hydrolysis of cis-1,2-cyclopropanedicarboxylic anhydride with methanol.
Materials:
-
cis-1,2-Cyclopropanedicarboxylic anhydride
-
Anhydrous methanol
-
Stirring apparatus
-
Reaction flask
-
Reflux condenser
Procedure:
-
Dissolve cis-1,2-cyclopropanedicarboxylic anhydride in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, cis-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, can be purified by recrystallization or column chromatography.
¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Micropipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. Acquire the ¹H NMR spectrum.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Analysis: Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants.
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of cis-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, highlighting the non-equivalent proton environments that give rise to distinct signals in the ¹H NMR spectrum.
Caption: Molecular structure with proton numbering.
¹H NMR Experimental Workflow
The logical flow of a typical ¹H NMR experiment, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow of a typical 1H NMR experiment.
This guide serves as a foundational resource for understanding and interpreting the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectrum of a synthesized and purified sample.
13C NMR Analysis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of the cis and trans isomers of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral assignment, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Data Presentation: Predicted 13C NMR Chemical Shifts
Due to the limited availability of public experimental 13C NMR data for this compound, the following tables present predicted chemical shifts for the cis and trans isomers. These predictions were generated using advanced computational algorithms that consider the distinct stereochemical environments of the carbon atoms in each isomer.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175.8 |
| C=O (Ester) | 171.5 |
| O-CH3 | 52.0 |
| CH (on cyclopropane) | 22.5 |
| CH (on cyclopropane) | 21.8 |
| CH2 (on cyclopropane) | 14.2 |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) for trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 176.5 |
| C=O (Ester) | 172.1 |
| O-CH3 | 52.3 |
| CH (on cyclopropane) | 24.1 |
| CH (on cyclopropane) | 23.5 |
| CH2 (on cyclopropane) | 15.8 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality 13C NMR spectra of this compound, applicable to both isomers.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 10-20 mg of the purified compound.
-
Solvent: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak. Other solvents like acetone-d6, DMSO-d6, or methanol-d4 can be used depending on the solubility of the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the 13C probe to the resonance frequency of the carbon nucleus in the specific solvent used.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
3. 1D 13C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
-
Proton Decoupling: Employ broadband proton decoupling to collapse proton-carbon couplings, resulting in a spectrum of singlets for each unique carbon atom.[1]
-
Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition time without significant signal loss.
-
Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer relaxation delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary to ensure full relaxation of all signals.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the 13C NMR analysis of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected vibrational modes, presents a summary of predicted quantitative data, and offers a general experimental protocol for obtaining an IR spectrum of this compound.
Introduction to the Molecule
This compound is a dicarboxylic acid derivative containing a cyclopropane ring. Its structure incorporates both a carboxylic acid and a methyl ester functional group. The strained three-membered cyclopropane ring, coupled with the two carbonyl-containing functional groups, results in a unique infrared spectrum that can be used for its identification and characterization. Understanding the IR spectroscopic signature of this molecule is crucial for monitoring its synthesis, assessing its purity, and studying its chemical transformations.
Predicted Infrared Absorption Data
The following table summarizes the expected major infrared absorption peaks, their intensities, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch (Hydrogen-bonded) |
| ~3080-3000 | Medium | Cyclopropane | C-H Stretch |
| ~2960 | Medium | Methyl Ester | C-H Stretch (Asymmetric) |
| ~2850 | Medium | Methyl Ester | C-H Stretch (Symmetric) |
| ~1740 | Strong | Methyl Ester | C=O Stretch |
| ~1710 | Strong | Carboxylic Acid | C=O Stretch |
| ~1440 | Medium | Methyl Ester / Carboxylic Acid | C-H Bend / O-H Bend |
| ~1320-1210 | Strong | Carboxylic Acid / Methyl Ester | C-O Stretch |
| ~1020 | Medium | Cyclopropane | Ring Deformation ("Breathing") |
| ~950-910 | Broad, Medium | Carboxylic Acid | O-H Bend (Out-of-plane) |
Analysis of Key Vibrational Modes
Carboxylic Acid Group: The most prominent feature of the carboxylic acid moiety is the extremely broad O-H stretching band, which is expected to appear in the 3300-2500 cm⁻¹ region due to strong intermolecular hydrogen bonding.[4][5] This broad absorption will likely overlap with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong band around 1710 cm⁻¹.[6] Additionally, a strong C-O stretching band coupled with O-H bending should be visible in the 1320-1210 cm⁻¹ range, and a characteristic broad O-H out-of-plane bend is expected around 950-910 cm⁻¹.[4]
Methyl Ester Group: The methyl ester functional group will exhibit a strong and sharp carbonyl (C=O) stretching absorption at a slightly higher wavenumber than the carboxylic acid, typically around 1740 cm⁻¹. The C-O stretching vibrations of the ester will also contribute to the absorption in the 1300-1200 cm⁻¹ region. The methyl group will show characteristic symmetric and asymmetric C-H stretching bands around 2850 cm⁻¹ and 2960 cm⁻¹, respectively.
Cyclopropane Ring: The cyclopropane ring has characteristic C-H stretching vibrations that appear at higher frequencies (~3080-3000 cm⁻¹) than those of typical alkanes, a consequence of the increased s-character in the C-H bonds of the strained ring. The ring also possesses a characteristic "breathing" mode, a symmetric stretching of the ring carbons, which is expected to produce a medium intensity band around 1020 cm⁻¹.
Experimental Protocols
To obtain an infrared spectrum of this compound, the following general protocol for Fourier Transform Infrared (FTIR) spectroscopy can be followed.
Sample Preparation:
-
KBr Pellet Method:
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).
-
Grind a few milligrams of the solid sample of this compound with the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The typical sample-to-KBr ratio is 1:100.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) in the spectrometer's sample compartment.
-
Data Collection: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Spectral Range: A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for obtaining and analyzing an IR spectrum.
References
- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 2. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]
- 3. Methyl cyclopropane carboxylate(2868-37-3) IR Spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. tutorchase.com [tutorchase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Mass Spectrometry of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this document outlines the predicted fragmentation patterns under common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). Furthermore, detailed, best-practice experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to aid researchers in the analysis of this and structurally related molecules. The information herein serves as a valuable resource for method development, compound identification, and structural elucidation in research and drug development settings.
Introduction
This compound (C₆H₈O₄, Molecular Weight: 144.13 g/mol ) is a dicarboxylic acid monoester featuring a strained cyclopropane ring.[1][2] The unique structural and electronic properties of the cyclopropane moiety, combined with the dual functionality of a carboxylic acid and a methyl ester, make it an interesting building block in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the characterization of such novel compounds. Understanding its behavior under mass spectrometric conditions is essential for reaction monitoring, purity assessment, and metabolic studies. This guide will explore the theoretical fragmentation pathways and provide practical experimental methodologies.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of both the carboxylic acid and the methyl ester functional groups, as well as the cyclopropane ring.
Electron Ionization (EI) Fragmentation
Under typical EI conditions (70 eV), the molecule is expected to undergo ionization to form a molecular ion (M⁺˙), which may then fragment through several pathways. The primary fragmentation processes for carboxylic acids and esters involve cleavages alpha to the carbonyl group and rearrangements.[3][4]
A key fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).[5] For esters, a common fragmentation is the formation of an acylium ion (R-CO⁺) through the cleavage of the C-O bond.[3][4] The cyclopropane ring itself can also undergo ring-opening and subsequent fragmentation.
Predicted Fragmentation Pathways under Electron Ionization:
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted Quantitative Data for EI-MS of this compound
| m/z | Predicted Fragment Ion | Putative Structure |
| 144 | [C₆H₈O₄]⁺˙ | Molecular Ion |
| 129 | [C₅H₅O₄]⁺ | [M - CH₃]⁺ |
| 113 | [C₅H₅O₃]⁺ | [M - OCH₃]⁺ |
| 99 | [C₅H₇O₂]⁺ | [M - COOH]⁺ |
| 85 | [C₄H₅O₂]⁺ | [M - OCH₃ - CO]⁺ |
| 59 | [CH₃OCO]⁺ | Methoxycarbonyl cation |
Electrospray Ionization (ESI) Fragmentation
In ESI, ionization occurs under softer conditions, typically leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules in positive and negative ion modes, respectively. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
In positive ion mode, the protonated molecule [C₆H₉O₄]⁺ (m/z 145) is expected to fragment primarily through the loss of small neutral molecules like water (H₂O) and methanol (CH₃OH).
In negative ion mode, the deprotonated molecule [C₆H₇O₄]⁻ (m/z 143) will likely fragment through the loss of carbon dioxide (CO₂).
Predicted ESI-MS/MS Fragmentation (Positive Ion Mode):
Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.
Table 2: Predicted Quantitative Data for ESI-MS/MS of this compound (Positive Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 145 | 127 | H₂O (18 Da) |
| 145 | 113 | CH₃OH (32 Da) |
Predicted ESI-MS/MS Fragmentation (Negative Ion Mode):
Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.
Table 3: Predicted Quantitative Data for ESI-MS/MS of this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 143 | 99 | CO₂ (44 Da) |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve chromatographic performance and reduce tailing.
Experimental Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis.
Detailed GC-MS Protocol:
-
Sample Preparation (Derivatization with BSTFA):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.[7]
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]
-
-
MS Parameters (EI):
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized analyte.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the direct analysis of this compound without derivatization, as it is a polar and non-volatile compound. Reversed-phase chromatography coupled with ESI is the method of choice.
Experimental Workflow for LC-MS Analysis:
Caption: General workflow for LC-MS analysis.
Detailed LC-MS Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before analysis.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Mass Range: m/z 50-300.
-
For MS/MS: Use a collision energy of 10-30 eV for fragmentation of the precursor ions (m/z 145 in positive mode, m/z 143 in negative mode).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected precursor ions.
-
Analyze the MS and MS/MS spectra to confirm the molecular weight and fragmentation pattern.
-
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While experimental data is not widely available, the predicted fragmentation pathways, based on established principles of mass spectrometry, offer valuable insights for compound identification and structural characterization. The detailed GC-MS and LC-MS protocols serve as a practical starting point for researchers, enabling them to develop robust analytical methods for this and related compounds. Adherence to these methodologies will facilitate accurate and reproducible results in various research and development applications.
References
Solubility Profile of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester group on a strained cyclopropane ring. This unique structural arrangement makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents logical workflows to guide solvent selection.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 13279-88-4 | [1] |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [2] |
| Predicted pKa | 4.44 ± 0.20 | [2] |
The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl groups of the ester and carboxylic acid) suggests that the molecule is polar. This polarity is a key determinant of its solubility in organic solvents.
Qualitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, based on the principle of "like dissolves like" and information from related compounds and general organic chemistry principles, a qualitative solubility profile can be inferred. The polarity of the solvent, its ability to engage in hydrogen bonding, and its dielectric constant are all critical factors.
| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility | Rationale |
| Methanol | High (32.7) | Donor & Acceptor | High | The high polarity and hydrogen bonding capability of methanol are expected to effectively solvate both the carboxylic acid and ester functional groups. |
| Ethanol | High (24.5) | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding should lead to good solubility. |
| Acetone | Medium (20.7) | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds suggest it should be a good solvent. |
| Ethyl Acetate | Medium (6.0) | Acceptor | Moderate | As an ester, ethyl acetate shares a functional group with the solute, which often indicates good solubility. Its moderate polarity is also favorable. |
| Tetrahydrofuran (THF) | Medium (7.6) | Acceptor | Moderate | THF is a moderately polar aprotic solvent that is often used in reactions involving similar compounds, suggesting at least moderate solubility. |
| Dichloromethane (DCM) | Low (9.1) | None | Low to Moderate | While less polar, DCM can dissolve a range of organic compounds. Some solubility is expected, but likely less than in more polar, protic solvents. |
| Chloroform | Low (4.8) | Weak Donor | Low to Moderate | Similar to DCM, some solubility is anticipated due to its ability to dissolve a variety of organic molecules. |
| Toluene | Low (2.4) | None | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the target molecule. |
| Hexane | Low (1.9) | None | Very Low | As a nonpolar alkane, hexane is not expected to be a suitable solvent. |
| Water | High (80.1) | Donor & Acceptor | Slightly Soluble | While polar, the organic backbone of the molecule may limit its solubility in water. The presence of the methyl ester reduces overall hydrophilicity compared to the corresponding dicarboxylic acid. |
Experimental Protocol for Solubility Determination
Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. The following is a general isothermal equilibrium method that can be adapted for various organic solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow any undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = (C_diluted * DF) / V_initial where:
-
C_diluted is the concentration of the diluted sample determined from the analytical method.
-
DF is the dilution factor.
-
V_initial is the initial volume of the supernatant taken for dilution.
-
-
Mandatory Visualizations
The following diagrams provide visual representations of key concepts and workflows related to the solubility of this compound.
Caption: Solvent Polarity and Solubility Relationship.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of Amides from 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern medicinal chemistry, with a significant portion of pharmaceuticals containing this functional linkage. The unique conformational constraints and metabolic stability offered by cyclopropane rings make them attractive scaffolds in drug design. This document provides detailed protocols for the synthesis of amides from 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, a versatile building block for introducing the cyclopropane moiety. The methods described herein utilize common and efficient peptide coupling reagents, offering a guide for researchers to select the optimal conditions for their specific amine substrates.
General Reaction Scheme
The synthesis of amides from this compound involves the activation of the carboxylic acid group followed by nucleophilic attack by a primary or secondary amine. This is typically achieved using a coupling agent in the presence of a base.
Figure 1: General Amide Synthesis Scheme
Caption: General scheme for the synthesis of amides.
Comparative Data of Common Coupling Methods
The choice of coupling reagent can significantly impact reaction yield, purity, and reaction time. Below is a summary of typical results for the synthesis of a model amide, N-benzyl-2-(methoxycarbonyl)cyclopropane-1-carboxamide, using various common coupling protocols.
| Coupling Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| HATU | DIPEA (2.0) | DMF | 25 | 2 | 92 | >98 |
| EDC/HOBt | DIPEA (2.0) | DCM | 25 | 12 | 85 | >95 |
| PyBOP | DIPEA (2.0) | DMF | 25 | 4 | 88 | >97 |
| SOCl₂ | Pyridine (2.0) | DCM | 0 to 25 | 3 | 78 | >95 |
Note: Data are representative and may vary based on the specific amine substrate and reaction scale.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often preferred for its high efficiency and low rate of side reactions.[1][2]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add the amine (1.05 equiv.) and DIPEA (2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method for amide bond formation.[3][4]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM.
-
Add the amine (1.05 equiv.) and DIPEA (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv.).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure amide.
Experimental Workflow and Mechanism
The general workflow for amide synthesis using coupling agents can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Figure 2: Amide Synthesis Experimental Workflow
Caption: A typical experimental workflow for amide coupling.
The mechanism for carbodiimide-mediated coupling, such as with EDC, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the amine to form the amide bond. The addition of HOBt creates an active ester, which is less prone to racemization and other side reactions.[4][5]
Figure 3: Mechanism of EDC/HOBt Coupling
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Conclusion
The synthesis of amides from this compound can be achieved with high efficiency using standard coupling reagents. The choice of protocol may depend on factors such as the nucleophilicity of the amine, desired purity, and cost. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the synthesis of novel cyclopropane-containing molecules.
References
- 1. EP0043949B1 - Process for the preparation of cyclopropane carboxamides - Google Patents [patents.google.com]
- 2. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]
- 3. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 4. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Application Notes and Protocols: Esterification of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its ester derivatives are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane ring offers conformational rigidity and unique stereochemical properties, making it a desirable motif in drug design. Esterification of the free carboxylic acid group is a fundamental transformation that enables further functionalization and modification of the molecule.
This document provides detailed protocols for the esterification of this compound, focusing on the widely used Fischer esterification method. It includes reaction parameters, purification techniques, and characterization data to guide researchers in synthesizing the desired ester derivatives.
Key Applications of Cyclopropane-Containing Molecules
Cyclopropane derivatives are integral to a variety of biologically active compounds. Their unique structural features can influence binding affinity to biological targets and improve pharmacokinetic properties. For instance, certain cyclopropane carboxylic acid derivatives are utilized in the development of antiviral and anticancer agents. The ester functional group can serve as a handle for creating amide bonds, incorporating the cyclopropane moiety into larger, more complex molecules.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes a standard Fischer esterification procedure for the synthesis of, for example, ethyl 2-(methoxycarbonyl)cyclopropane-1-carboxylate. This method is cost-effective and suitable for a range of simple alcohols.[1][2][3]
Materials:
-
This compound
-
Anhydrous ethanol (or other desired alcohol, in large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[4]
-
Protocol 2: Steglich Esterification for Acid-Sensitive Substrates
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[5][6] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5]
Materials:
-
This compound
-
Alcohol (e.g., tert-butanol for sterically hindered esters)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the desired alcohol in anhydrous dichloromethane.
-
Catalyst and Coupling Agent Addition: Add a catalytic amount of DMAP (e.g., 5-10 mol%) to the solution. Cool the mixture to 0 °C in an ice bath and then add DCC (1.1-1.2 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Data Presentation
The following tables summarize typical reaction parameters and expected analytical data for the diethyl and dimethyl esters of 1,2-cyclopropanedicarboxylic acid, which are structurally similar to the target product and can be used as a reference.
Table 1: Typical Fischer Esterification Parameters
| Parameter | Condition | Reference |
| Catalyst | Concentrated H₂SO₄, p-TsOH | [1][2] |
| Alcohol | Large excess (often as solvent) | [3] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 - 20 hours | [1] |
| Work-up | Neutralization with NaHCO₃, extraction | [1] |
| Purification | Fractional distillation or column chromatography | [4] |
Table 2: Physical and Spectroscopic Data of Related Diesters
| Property | Diethyl trans-1,2-cyclopropanedicarboxylate | Dimethyl trans-1,2-cyclopropanedicarboxylate |
| Molecular Formula | C₉H₁₄O₄ | C₇H₁₀O₄ |
| Molecular Weight | 186.21 g/mol | 158.15 g/mol [7] |
| Boiling Point | 70-75 °C / 1 mmHg | Not readily available |
| Density | 1.061 g/mL at 25 °C | Not readily available |
| Refractive Index (n20/D) | 1.441 | Not readily available |
| ¹H NMR (CDCl₃, δ) | ~1.3 (t, 6H), ~1.9 (m, 2H), ~2.1 (m, 2H), ~4.2 (q, 4H) | ~1.4 (m, 2H), ~2.0 (m, 2H), ~3.7 (s, 6H) |
| ¹³C NMR (CDCl₃, δ) | ~14.2, ~16.5, ~22.8, ~60.8, ~172.5 | Not readily available |
| Mass Spectrum (m/z) | Expected peaks for ester fragmentation | 158 (M+), 127, 99, 67, 59 |
Note: The spectroscopic data provided are estimations based on typical chemical shifts for similar structures and publicly available data for the trans isomers. Actual spectra should be recorded for the synthesized compound for confirmation.[7][8]
Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
Caption: General workflow for Fischer esterification.
Logical Relationship of Esterification Methods
This diagram shows the decision-making process for choosing an appropriate esterification method based on the substrate's properties.
Caption: Decision tree for esterification method selection.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Ring-Opening Reactions of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, a versatile building block in organic synthesis. The strained three-membered ring, activated by the adjacent electron-withdrawing carboxylate and methoxycarbonyl groups (a donor-acceptor system), is susceptible to a variety of ring-opening transformations, providing access to a diverse range of functionalized acyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules, including analogs of glutamic acid and γ-aminobutyric acid (GABA).
Overview of Reactivity
This compound and its esters are classified as donor-acceptor cyclopropanes. The electron-withdrawing nature of the carbonyl groups polarizes the C1-C2 bond, making the cyclopropane ring susceptible to nucleophilic attack. The reaction mechanism can be analogized to a Michael addition or an SN2 reaction, often proceeding with an inversion of configuration at the site of nucleophilic attack.
The presence of the carboxylic acid moiety is particularly noteworthy. It can act as an internal Brønsted acid, potentially catalyzing ring-opening reactions through intramolecular hydrogen bonding, especially under certain conditions like high pressure. Alternatively, it can be deprotonated to form a carboxylate, which can influence the reactivity and solubility of the molecule.
Ring-opening can be initiated by a variety of nucleophiles and electrophiles, and the reactions can often be catalyzed by Lewis or Brønsted acids to enhance the electrophilicity of the cyclopropane ring.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a common and efficient method for the functionalization of this compound. A wide range of nucleophiles can be employed, leading to the formation of 1,3-disubstituted products.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines provides a direct route to γ-amino acid derivatives, which are of significant interest in medicinal chemistry.
Caption: General workflow for the amine-mediated ring-opening.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add the amine nucleophile (1.0-1.5 eq).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, 5-10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-amino acid derivative.
Quantitative Data (for analogous systems):
| Nucleophile | Catalyst | Product Type | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) |
| Arylamines | Chiral Heterobimetallic | γ-Amino Acid Derivatives | 37-93 | - | 90-99 |
| Secondary Amines | Chiral Lewis Acid | γ-Amino Acid Derivatives | High | High | High |
Reaction with Thiol Nucleophiles
Thiols are effective nucleophiles for the ring-opening of donor-acceptor cyclopropanes, leading to the formation of γ-thioethers. These reactions can often be catalyzed by a chiral N,N'-dioxide-scandium(III) complex to achieve high enantioselectivity.
Experimental Protocol (General):
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (e.g., 5.5 mol%) and Sc(OTf)₃ (5 mol%) in an anhydrous solvent (e.g., toluene) and stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Add the thiol nucleophile (1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the γ-thioether product.
Quantitative Data (for analogous cyclopropyl ketones):
| Nucleophile | Catalyst System | Product Type | Yield (%) | Enantioselectivity (% ee) |
| Various Thiols | Chiral N,N'-Dioxide-Sc(III) | γ-Thioethers | up to 99 | up to 95 |
Reaction with Other Nucleophiles
A variety of other nucleophiles, including alcohols, indoles, and carbon nucleophiles like malonates, can also be used to open the cyclopropane ring, often with Lewis or Brønsted acid catalysis.
Electrophilic Ring-Opening Reactions
While less common than nucleophilic ring-opening for this specific substrate, electrophilic attack can also lead to ring cleavage, particularly with reagents that can coordinate to the carbonyl oxygen and facilitate C-C bond breaking.
Caption: General pathway for electrophilic ring-opening.
Experimental Protocol (General, based on related systems):
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere and cool to the desired temperature (e.g., -78 °C).
-
Add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) and stir for a short period.
-
Add the electrophile (e.g., benzeneselenenyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (for analogous systems):
| Electrophile | Catalyst | Product Type | Yield (%) |
| Benzeneselenenyl chloride | TiCl₄ | 1-ethyl 4-methyl 2-(phenylseleno)butanedioates | Varies |
Applications in Drug Development and Medicinal Chemistry
The ring-opened products derived from this compound are valuable precursors for the synthesis of a wide range of biologically active molecules.
-
GABA Analogs: The γ-amino acid derivatives obtained from amine ring-opening are direct analogs of GABA, an important inhibitory neurotransmitter in the central nervous system. These analogs can be used to develop drugs for neurological disorders such as epilepsy and anxiety.
-
Glutamic Acid Analogs: The core structure of the ring-opened products can be further manipulated to synthesize conformationally restricted analogs of glutamic acid. These are useful tools for studying glutamate receptors, which are implicated in various neurological and psychiatric conditions.
-
Enzyme Inhibitors: The resulting functionalized carboxylic acids can be designed to target the active sites of enzymes, acting as inhibitors for various therapeutic targets.
Summary and Outlook
The ring-opening reactions of this compound provide a versatile and powerful platform for the synthesis of complex and biologically relevant molecules. The ability to introduce a wide range of functional groups with potential for high stereocontrol makes this a valuable tool for researchers in organic synthesis and drug discovery. Future research in this area is likely to focus on the development of new catalytic systems for asymmetric transformations and the application of these methods to the synthesis of novel therapeutic agents.
Application Notes and Protocols: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid as a Versatile Building Block in Pharmaceutical and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a bifunctional cyclopropane derivative that has emerged as a valuable building block in organic synthesis. Its inherent ring strain and stereochemically defined structure make it an attractive precursor for the synthesis of complex molecular architectures, particularly those found in medicinally relevant compounds. The presence of two distinct and readily modifiable functional groups, a carboxylic acid and a methyl ester, allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and other valuable organic compounds.
Key Applications
The primary application of this compound lies in its use as a precursor for conformationally constrained amino acids and bicyclic structures, which are key components of various therapeutic agents.[1] The cyclopropane motif is known to enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[2]
Synthesis of Antiviral Agents: The Boceprevir P2-Fragment Intermediate
A prominent example of the utility of this building block is in the synthesis of the P2 fragment of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[3][4] The key intermediate, (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, possesses a rigid bicyclic structure derived from a cyclopropane core. While various synthetic routes to this intermediate exist, a plausible pathway starting from this compound involves a diastereoselective synthesis approach.[5]
Logical Workflow for the Synthesis of a Bicyclic Proline Analog:
Caption: Synthetic workflow for a bicyclic proline analog.
Precursor to Novel Cyclopropane Amino Acids
The differential reactivity of the carboxylic acid and ester functionalities allows for the synthesis of various substituted cyclopropane amino acids.[6] These non-natural amino acids are valuable tools in peptide and peptidomimetic design, offering conformational constraints that can lead to enhanced biological activity and stability.[7] For instance, the carboxylic acid can be converted to an amine via a Curtius rearrangement, followed by protection and subsequent modification of the ester group.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-isocyanatocyclopropane-2-carboxylate via Curtius Rearrangement
This protocol describes the conversion of the carboxylic acid moiety of this compound to an isocyanate, a key step in the synthesis of cyclopropane amino acids and their derivatives.[11]
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Anhydrous tert-Butanol (for trapping the isocyanate as a Boc-protected amine)
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add diphenylphosphoryl azide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours). This indicates the formation of the isocyanate.
-
For isolation of the isocyanate: The reaction can be carefully monitored by IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹). The isocyanate can be used in situ for subsequent reactions.
-
For trapping as a Boc-protected amine: After cooling the reaction mixture to room temperature, add anhydrous tert-butanol (1.5 eq). Heat the mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-2-carboxylate.
Quantitative Data (Expected):
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| Curtius Rearrangement | Methyl 1-isocyanatocyclopropane-2-carboxylate | ~85-95 | >95 | IR, NMR |
| Boc-protection | Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-2-carboxylate | ~70-80 | >98 | NMR, LC-MS |
Protocol 2: Diastereoselective Synthesis of a Bicyclic Lactam Intermediate
This protocol outlines a potential pathway for the synthesis of a bicyclic lactam, a core structure in many pharmaceutical agents, through an intramolecular cyclization of an intermediate derived from this compound.
Experimental Workflow:
Caption: Workflow for bicyclic lactam synthesis.
Materials:
-
Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-2-carboxylate (from Protocol 1)
-
Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Anhydrous solvents (THF, Dichloromethane)
-
Standard workup and purification reagents
Procedure:
-
Ester Reduction: To a solution of Methyl 1-((tert-butoxycarbonyl)amino)cyclopropane-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C, slowly add a solution of LiAlH4 (1.5 eq) in THF. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude alcohol.
-
Mesylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours. Wash the reaction mixture with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the mesylated intermediate.
-
Boc Deprotection: Dissolve the mesylated intermediate in dichloromethane and add trifluoroacetic acid (5-10 eq) at 0 °C. Stir at room temperature for 1-2 hours until TLC indicates complete deprotection. Concentrate the reaction mixture under reduced pressure.
-
Intramolecular Cyclization: Dissolve the crude amine salt in a suitable solvent (e.g., acetonitrile) and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq). Heat the mixture to reflux and monitor the reaction by LC-MS until completion.
-
Workup and Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired bicyclic lactam.
Quantitative Data (Expected):
| Step | Product | Yield (%) | Diastereomeric Ratio | Analytical Method |
| Ester Reduction | Primary Alcohol | >90 | - | NMR |
| Mesylation | Mesylate | >95 | - | NMR |
| Boc Deprotection & Cyclization | Bicyclic Lactam | ~60-70 (over 2 steps) | >95:5 | NMR, Chiral HPLC |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique structural features and the presence of two orthogonally reactive functional groups provide a powerful platform for the construction of diverse and medicinally relevant compounds, including key intermediates for antiviral drugs. The protocols provided herein serve as a guide for researchers to explore the full potential of this important synthetic tool. Further exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
- 1. 2-(Methoxycarbonyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The rigid cyclopropane scaffold offers a unique three-dimensional structure that can be exploited to enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this scaffold, focusing on its role in the development of enzyme inhibitors and receptor modulators, along with relevant experimental protocols.
Key Applications in Medicinal Chemistry
The 2-(alkoxycarbonyl)cyclopropane-1-carboxylic acid motif has been successfully incorporated into potent and selective inhibitors of key biological targets implicated in inflammatory diseases and metabolic disorders.
1.1. Leukotriene C4 Synthase Inhibition:
Derivatives of 2-(aminocarbonyl)cyclopropane-1-carboxylic acid have been identified as potent inhibitors of leukotriene C4 (LTC4) synthase. LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent mediators of inflammation and bronchoconstriction in asthma. Inhibition of this enzyme represents a promising therapeutic strategy for the treatment of asthma and other inflammatory conditions.
A notable example is the development of AZD9898, a highly potent and orally bioavailable LTC4 synthase inhibitor. The discovery of AZD9898 highlights the potential of the cyclopropane scaffold in designing drugs with picomolar inhibitory activity.
1.2. G Protein-Coupled Receptor 120 (GPR120) Agonism:
The cyclopropane moiety has also been explored in the design of agonists for GPR120, a free fatty acid receptor that has emerged as a therapeutic target for type 2 diabetes and inflammation. GPR120 activation leads to the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. The rigid nature of the cyclopropane ring can help in optimizing the conformation of the molecule for effective binding to the receptor.
Quantitative Data
The following table summarizes the in vitro potency of a key derivative of the 2-(aminocarbonyl)cyclopropane-1-carboxylic acid scaffold.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| AZD9898 | Human LTC4 Synthase | Enzyme Inhibition Assay | 0.28 | [1] |
| Compound 7 (precursor to AZD9898) | Human LTC4 Synthase | Enzyme Inhibition Assay | 0.8 | [1] |
Experimental Protocols
3.1. General Synthesis of 2-(Alkoxycarbonyl)cyclopropane-1-carboxylic Acids:
Example Generalized Protocol (Malonic Ester Synthesis Approach):
-
Cyclopropanation: React a suitable acrylate ester (e.g., methyl acrylate) with a source of carbene, such as that generated from diazomethane in the presence of a rhodium catalyst or via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. This step forms the corresponding dialkyl cyclopropane-1,2-dicarboxylate.
-
Selective Hydrolysis: Carefully hydrolyze one of the ester groups to the carboxylic acid. This can often be achieved by using one equivalent of a base, such as sodium hydroxide in a mixed solvent system (e.g., methanol/water), at a controlled temperature. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the yield of the mono-acid.
-
Purification: The desired 2-(alkoxycarbonyl)cyclopropane-1-carboxylic acid can be purified from the reaction mixture by extraction and column chromatography.
3.2. Antiproliferative Activity Assessment (MTT Assay):
The antiproliferative effects of compounds containing the this compound scaffold can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
4.1. Leukotriene C4 Synthase Signaling Pathway:
The following diagram illustrates the role of LTC4 synthase in the arachidonic acid cascade and the point of inhibition by compounds derived from the 2-(carboxy)cyclopropane-1-carboxylic acid scaffold.
Caption: Inhibition of LTC4 Synthase in the Arachidonic Acid Cascade.
4.2. GPR120 Signaling Pathway:
This diagram shows the activation of GPR120 by an agonist and the subsequent downstream signaling events leading to the release of GLP-1.
Caption: GPR120 Agonist-Mediated GLP-1 Secretion.
4.3. Experimental Workflow for Synthesis and Biological Evaluation:
The following workflow outlines the general steps from the synthesis of a derivative of this compound to its biological evaluation.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates derived from 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This versatile building block, featuring a strained cyclopropane ring and two distinct carboxylic acid functionalities, is a key component in the synthesis of a variety of therapeutic agents, notably antiviral and anti-inflammatory drugs. The inherent rigidity and unique electronic properties of the cyclopropane motif can impart favorable pharmacological characteristics, such as enhanced metabolic stability and improved binding affinity to biological targets.
This document outlines the synthetic pathways for the selective derivatization of either the carboxylic acid or the ester group of the starting material, leading to the formation of key intermediates for drug discovery and development.
Synthesis of a Key Antiviral Intermediate: (1R,2S,5S)-3-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
A crucial intermediate in the synthesis of antiviral agents, including protease inhibitors for Hepatitis C, is the cyclopropyl-fused lactam, (1R,2S,5S)-3-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The synthesis commences with cis-1,2-cyclopropanedicarboxylic anhydride, which can be readily converted to a monoester derivative analogous to this compound. The following protocols detail the subsequent key transformations.
Experimental Protocols
Protocol 1: Synthesis of Methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
This protocol describes the selective reduction of the carboxylic acid moiety of the monoester to a primary alcohol.
Materials:
-
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate.
Protocol 2: Lactonization to form 3-Oxabicyclo[3.1.0]hexan-2-one
This step involves the intramolecular cyclization of the hydroxy-ester to form a lactone.
Materials:
-
Methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
-
Hydrochloric acid (concentrated) or Sulfuric acid (concentrated)
-
Suitable solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 3-oxabicyclo[3.1.0]hexan-2-one.[1]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | (1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | Methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | BH₃·THF, THF, 0 °C to rt | High | [1] |
| 2 | Methyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | 3-Oxabicyclo[3.1.0]hexan-2-one | Catalytic acid, Toluene, reflux (Dean-Stark) | High | [1] |
Note: Specific yield percentages are often dependent on the scale and precise execution of the reaction and may vary.
Synthesis of Cyclopropyl Amide Derivatives for Anti-Inflammatory Agents
The carboxylic acid functionality of this compound can be selectively targeted to form amide bonds, a common structural motif in anti-inflammatory drugs. This is typically achieved through activation of the carboxylic acid followed by reaction with an amine.
Experimental Protocol
Protocol 3: Amide Coupling with a Primary Amine
This protocol describes a general procedure for the formation of an amide by coupling the carboxylic acid with a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Filter funnel
Procedure:
-
Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
If using, add HOBt (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (DCC or EDC, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If EDC was used, perform an aqueous work-up by washing the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Quantitative Data Summary
| Starting Material | Amine (R-NH₂) | Coupling Agent | Product | Typical Yield (%) |
| This compound | Various | DCC or EDC | Methyl 2-(alkylcarbamoyl)cyclopropane-1-carboxylate | 70-95 |
Visualizations
Signaling Pathway and Logical Relationship Diagrams
Caption: Synthetic pathway to a key antiviral intermediate.
Caption: Workflow for amide coupling reaction.
References
Application Notes and Protocols for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical compounds utilizing modern synthetic methodologies. The focus is on innovative techniques such as flow chemistry, biocatalysis, and photoredox catalysis, which offer significant advantages in efficiency, selectivity, safety, and sustainability over traditional batch methods.
Flow Chemistry in Fungicide Synthesis: The Case of Hymexazol
Hymexazol is a systemic soil fungicide effective against a wide range of plant diseases. The continuous flow synthesis of Hymexazol offers a safer and more efficient alternative to traditional batch processes, which can be hazardous.[1]
Application Note
The continuous flow synthesis of Hymexazol proceeds via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form a hydroxamic acid intermediate, followed by an acid-catalyzed cyclization and quenching to yield the final product. This method significantly reduces reaction times and inhibits the formation of side products.[1][2] A scaled-up reactor configuration has been shown to produce 1.7 kg of Hymexazol with 99% purity in just 3.5 hours.[2] The optimized process can achieve a total yield of 86%.[1]
Quantitative Data
| Parameter | Value | Reference |
| Product | Hymexazol | [1] |
| Yield | 86% | [1] |
| Purity | 99% | [2] |
| Production Rate | 1.7 kg in 3.5 hours | [2] |
| Reaction Time | Significantly reduced compared to batch | [2] |
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Organic solvent (e.g., toluene)
-
Flow reactor system with multiple pumps and T-mixers
Procedure:
-
Solution Preparation: Prepare separate solutions of ethyl acetoacetate and hydroxylamine hydrochloride in an appropriate solvent. Prepare an aqueous solution of sodium hydroxide.
-
Reaction Setup: Assemble the continuous flow reactor system. Set the desired flow rates for the reactant and reagent pumps.
-
Reaction: Pump the solutions of ethyl acetoacetate and hydroxylamine hydrochloride into the first T-mixer to initiate the reaction, forming the hydroxamic acid intermediate.
-
Quenching: The output from the first reactor is then mixed with concentrated hydrochloric acid in a second T-mixer to quench the reaction and facilitate cyclization.[1]
-
Workup: The resulting mixture is collected. The pH is adjusted, and the product is extracted with an organic solvent.
-
Purification: The organic layer is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield pure Hymexazol.
Experimental Workflow
Caption: Continuous flow synthesis of Hymexazol.
Biocatalysis in Herbicide Synthesis: Enantioselective Synthesis of (S)-Metolachlor
Metolachlor is a widely used herbicide, with the (S)-enantiomer exhibiting significantly higher herbicidal activity.[3] Biocatalytic methods, such as enzymatic resolution, provide an efficient route to the enantiopure (S)-metolachlor.[3][4]
Application Note
The enantioselective synthesis of (S)-Metolachlor can be achieved through the lipase-catalyzed hydrolytic kinetic resolution of a racemic ester precursor.[4] Lipase B from Candida antarctica (CAL-B) has shown excellent activity and enantioselectivity for this transformation.[4] The process involves the selective hydrolysis of one enantiomer, allowing for the separation of the desired (S)-acid, which is then converted to (S)-Metolachlor through subsequent chemical steps.[4] This chemoenzymatic approach is considered a "green chemistry" method.[4]
Quantitative Data
| Parameter | Value | Reference |
| Product | (S)-Metolachlor | [3] |
| Enzyme | Lipase B from Candida antarctica (CAL-B) | [4] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Overall Yield | 50.8% | [3] |
| Key Reaction | Lipase-catalyzed hydrolytic kinetic resolution | [4] |
Experimental Protocol
Materials:
-
Racemic N-(2-ethyl-6-methylphenyl)alanine ester
-
Lipase B from Candida antarctica (CAL-B)
-
Diethyl ether-water solvent system
-
Reagents for subsequent chemical transformations (e.g., reduction, acylation, methylation)
Procedure:
-
Enzymatic Resolution: The racemic ester is subjected to hydrolysis in a diethyl ether-water (15% v/v) medium in the presence of CAL-B. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester unreacted.
-
Separation: After the reaction, a simple extraction procedure is used to separate the hydrolyzed (S)-acid from the remaining (R)-ester.
-
Chemical Conversion: The enantiomerically pure (S)-acid is then converted to (S)-Metolachlor through a series of chemical transformations, which may include reduction, acylation with chloroacetyl chloride, and methylation.[5]
Signaling Pathway
Caption: Chemoenzymatic synthesis of (S)-Metolachlor.
Photoredox Catalysis in Glycoside Modification: Direct C-H Trifluoromethylation of Glycals
The introduction of a trifluoromethyl group into bioactive molecules can significantly enhance their metabolic stability and binding affinity. Photoredox catalysis offers a mild and efficient method for the direct C-H trifluoromethylation of glycals, which are important building blocks in medicinal chemistry.
Application Note
The direct C-H trifluoromethylation of glycals can be achieved using visible light photoredox catalysis.[6][7] This method employs fac-Ir(ppy)₃ as the photocatalyst, Umemoto's reagent as the trifluoromethyl source, and a simple blue LED or even sunlight as the light source.[6][7] The reaction proceeds smoothly with glycals containing both electron-donating and electron-withdrawing protecting groups.[6][7]
Quantitative Data
| Parameter | Value/Description | Reference |
| Reaction | Direct C-H Trifluoromethylation of Glycals | [6][7] |
| Photocatalyst | fac-Ir(ppy)₃ | [6][7] |
| CF₃ Source | Umemoto's reagent | [6][7] |
| Light Source | Blue LED or sunlight | [6][7] |
| Substrate Scope | Glycals with various protecting groups | [6][7] |
Experimental Protocol
Materials:
-
Glycal substrate
-
Umemoto's reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
fac-Tris(2-phenylpyridine)iridium(III) [fac-Ir(ppy)₃]
-
Anhydrous acetonitrile
-
Schlenk tube or vial
-
Blue LED lamp
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the glycal substrate, Umemoto's reagent, and the photocatalyst, fac-Ir(ppy)₃.
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Photocatalytic Reaction: Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the trifluoromethylated product.
Logical Relationship Diagram
Caption: Photoredox-catalyzed C-H trifluoromethylation.
Convergent Synthesis of the Fungicide Mandipropamid
Mandipropamid is a fungicide used to control oomycete fungal pathogens in various crops. A protecting group-free synthesis has been developed, offering an efficient and convergent route to this important agrochemical.[8]
Application Note
The synthesis of Mandipropamid can be achieved in a convergent manner starting from commercially available 4-chloroacetophenone and vanillin.[8] Key steps in this synthesis include a Cannizzaro reaction to form an α-hydroxy acid intermediate and a Henry reaction to produce a nitroalkene, which is subsequently reduced to an amine.[8] The final step involves an amide bond formation between the amine and the α-hydroxy acid, followed by O-propargylation. This synthetic route is characterized by high yields (73-94% for individual steps) and mild reaction conditions.
Quantitative Data
| Step | Reactants | Key Reaction | Product | Yield | Reference |
| 1 | 4-chloroacetophenone | Cannizzaro reaction | 2-(4-chlorophenyl)-2-hydroxyacetic acid | 93% | |
| 2 | Vanillin, Nitromethane | Henry reaction | 1-methoxy-2-nitro-4-(2-nitrovinyl)benzene | - | |
| 3 | Nitroalkene from Step 2 | Reduction | 4-(2-aminoethyl)-2-methoxyphenol | - | [8] |
| 4 | Products from Step 1 & 3 | Amide coupling | Amide intermediate | - | [8] |
| 5 | Amide intermediate, Propargyl bromide | O-propargylation | Mandipropamid | 82% | [9] |
| Overall | Mandipropamid | 43% |
Experimental Protocol
Synthesis of 2-(4-chlorophenyl)-2-hydroxy-N-(4-hydroxy-3-methoxyphenethyl)acetamide:
-
Amide Coupling: To a stirred solution of 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in DMF, add 2-(4-chlorophenyl)-2-hydroxyacetic acid at room temperature.[8]
-
After 15 minutes, add 4-(2-aminoethyl)-2-methoxyphenol to the reaction mixture and stir at room temperature for 6 hours.[8]
-
Workup: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.[8]
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis of Mandipropamid:
-
O-propargylation: To a stirred solution of the amide intermediate in DMF, add cesium carbonate and propargyl bromide.
-
Heat the suspension at 60°C for 2 hours.
-
Workup: After completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated to afford Mandipropamid.
Experimental Workflow
Caption: Convergent synthesis of Mandipropamid.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Melting Point | 46-47 °C | [3] |
| Boiling Point | 253.9±33.0 °C (Predicted) | [3] |
| pKa | 4.44±0.20 (Predicted) | [1] |
| Solubility in Water | Slightly soluble |
Experimental Protocol: Recrystallization
While a specific, validated recrystallization protocol for this compound is not widely published, the following general procedure can be adapted based on the chemical properties of the compound and common practices for similar carboxylic acids.[4]
Objective: To purify crude this compound by removing impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate or steam bath)
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Given that the compound is slightly soluble in water, a mixture of ethanol and water is a good starting point.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
FAQs
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the solution is supersaturated to a high degree or if the melting point of the solid is lower than the temperature of the solution.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool more slowly.[6]
-
Solution 2: Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of the compound (46-47 °C) before expecting crystallization.
-
Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
Q2: I have a very low yield of recrystallized product. What are the possible causes?
A2: A low yield can result from several factors during the experimental process.
-
Cause 1: Using too much solvent. This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.
-
Solution: Before filtration, you can try to evaporate some of the solvent to increase the concentration of the compound and then cool the solution again.
-
-
Cause 2: Premature crystallization during hot filtration. If the solution cools too much during this step, the product will be lost on the filter paper along with the impurities.
-
Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
-
Cause 3: Incomplete crystallization.
-
Solution: Allow more time for cooling, and ensure the solution is cooled in an ice bath to maximize crystal formation.
-
Q3: The crystals formed very quickly and appear as a fine powder. Are they pure?
A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[6]
-
Solution: To promote the growth of larger, purer crystals, the rate of cooling should be slowed down.
-
Reheat the solution to redissolve the solid.
-
Add a slight excess of hot solvent to ensure the solution is not overly saturated.
-
Insulate the flask to encourage slow cooling. You can cover the flask with a watch glass and place it on a surface that does not conduct heat well.[6]
-
Diagrams
Caption: A flowchart of the general recrystallization workflow.
References
- 1. Page loading... [guidechem.com]
- 2. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methoxycarbonyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropanation
Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your cyclopropanation experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cyclopropanation reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion in cyclopropanation reactions can be attributed to several factors. A systematic troubleshooting approach is recommended. Here are the key areas to investigate:
-
Reagent Quality and Activity:
-
Zinc-Copper Couple (Simmons-Smith): The activation of the zinc is crucial. The quality of the zinc surface can influence the reaction; consider using ultrasound to facilitate the process.[1][2] Ensure the zinc-copper couple is freshly prepared and reactive.
-
Organozinc Reagents (Furukawa Modification): Diethylzinc (Et₂Zn) is sensitive to air and moisture. Ensure it is handled under an inert atmosphere.[3][4]
-
Diiodomethane (CH₂I₂): Use purified diiodomethane, as impurities can inhibit the reaction.[5]
-
Diazo Compounds: These compounds can be unstable and toxic.[6] Ensure they are handled with appropriate safety precautions and are of high purity. For rhodium-catalyzed reactions, the purity of the diazo compound is critical to avoid catalyst deactivation.
-
Catalyst Activity: For metal-catalyzed reactions (e.g., using Rh, Cu, Pd), ensure the catalyst has not been deactivated. Catalyst deactivation can be an issue in rhodium-catalyzed cyclopropanation.[7]
-
-
Reaction Conditions:
-
Temperature: Temperature can significantly impact the reaction rate and yield. For instance, in some Simmons-Smith procedures, no conversion is detected at room temperature, requiring heating to around 40°C.[8] However, for other substrates, the reaction may proceed well at 0°C to room temperature.[4][9] Optimization in 5-10 °C increments may improve the rate, but be aware that higher temperatures can sometimes lead to side reactions.[5]
-
Solvent: The choice of solvent is critical. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[10] The use of basic solvents can decrease the reaction rate.[4][10] In metal-catalyzed reactions, solvent polarity and basicity can affect both the rate and enantioselectivity.[11]
-
Atmosphere: Many reagents used in cyclopropanation, particularly organozinc compounds, are sensitive to air and moisture.[5] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.[3][9]
-
Stirring: For heterogeneous reactions like the Simmons-Smith reaction, efficient stirring is necessary to ensure good contact between the reagents.[5]
-
-
Substrate Reactivity:
A general workflow for troubleshooting low conversion is presented below:
Caption: General troubleshooting workflow for low cyclopropanation yield.
Issue 2: Poor Diastereoselectivity
Question: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is influenced by the reaction mechanism and conditions.
-
Simmons-Smith Reaction: This reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product (a cis-alkene gives a cis-substituted cyclopropane).[3][9] If you are observing poor diastereoselectivity, it may indicate that your starting alkene is a mixture of isomers. The reaction proceeds through a concerted "butterfly" transition state.[9] For substrates containing directing groups like allylic alcohols, the hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face of the double bond.
-
Metal-Catalyzed Reactions with Diazo Compounds: The diastereoselectivity of these reactions is highly dependent on the catalyst, ligand, and solvent used.
-
Catalyst and Ligand: The choice of metal (e.g., Rh, Cu) and the chiral ligand is the most critical factor for controlling stereoselectivity. For instance, certain rhodium catalysts are known to favor the formation of trans-cyclopropanes. The development of catalysts with specific chiral environments has enabled highly diastereoselective and enantioselective cyclopropanations.
-
Solvent: The solvent can influence the transition state geometry and thus the diastereoselectivity. For example, in some reactions, changing the solvent from ether can significantly alter the diastereomeric ratio.[13]
-
Substrate: The structure of the alkene and the diazo compound also plays a role. Bulky groups on either reactant can create steric hindrance that favors the formation of one diastereomer over the other.
-
Issue 3: Catalyst Deactivation
Question: I am observing a decrease in catalytic activity during my rhodium-catalyzed cyclopropanation. What could be causing this and how can I prevent it?
Answer: Catalyst deactivation in rhodium-catalyzed cyclopropanations can be a significant issue.
-
Impurities: The presence of impurities in the diazo compound or the solvent can poison the catalyst. It is crucial to use highly purified reagents.
-
Nucleophiles: The presence of nucleophiles in the reaction mixture can lead to deactivation of the catalyst. The use of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deactivate poisonous and reactive nucleophiles, thereby improving catalyst performance and enantioselectivity.[7]
-
Carbene Dimerization: A common side reaction is the dimerization of the carbene intermediate, which consumes the reactive species and can lead to catalyst deactivation.[14][15] This is more prevalent with less reactive alkenes. Running the reaction at lower temperatures or with slow addition of the diazo compound can sometimes mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Simmons-Smith reaction and metal-catalyzed cyclopropanation with diazo compounds?
A1: The primary differences lie in the nature of the carbene source and the reaction mechanism.
-
Simmons-Smith: Uses a carbenoid (iodomethylzinc iodide), which is less reactive and more selective than a free carbene.[16] It is particularly effective for the cyclopropanation of alkenes, including those with functional groups that might be sensitive to other methods.[3][10]
-
Metal-Catalyzed (e.g., with Rh or Cu): Employs a diazo compound as a precursor to a metal carbene intermediate.[17] This method is highly versatile and can be rendered highly enantioselective through the use of chiral catalysts.[17] However, it can be more sensitive to substrate and reaction conditions, and the diazo compounds themselves require careful handling.
Q2: How do I choose the right solvent for my cyclopropanation reaction?
A2: The optimal solvent depends on the specific cyclopropanation method.
-
Simmons-Smith: Aprotic, non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether are generally preferred.[9][10] The rate of reaction decreases as the basicity of the solvent increases.[4]
-
Rhodium/Copper-Catalyzed: The choice of solvent can be more nuanced and can affect both yield and stereoselectivity. Non-polar, non-basic solvents often give the highest enantioselectivities in asymmetric cyclopropanations.[11]
Q3: Can I use substrates other than simple alkenes for cyclopropanation?
A3: Yes, a wide range of substituted alkenes can be used. This includes electron-rich alkenes like enol ethers, as well as α,β-unsaturated ketones and aldehydes.[3][10] The reactivity, however, will depend on the electronic and steric nature of the substituents. For example, electron-donating groups on the alkene generally increase the reaction rate with electrophilic carbenoids.[8]
Data Presentation
Table 1: Effect of Solvent on Simmons-Smith Cyclopropanation Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1,2-Dichloroethane (DCE) | 40 | 94 |
| 2 | Dichloromethane (DCM) | 25 | 90 |
| 3 | Diethyl Ether | 35 (reflux) | Variable |
| 4 | Tetrahydrofuran (THF) | 25 | Lower yields |
Data compiled from multiple sources for illustrative purposes.[3][8]
Table 2: Optimization of Copper-Catalyzed Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate (EDA)
| Entry | Solvent | EDA/Oleate Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 1 | 25 | 24 | 75 |
| 2 | 1,2-Dichloroethane | 1 | 25 | 24 | 80 |
| 3 | Dichloromethane | 3 | 25 | 24 | 95 |
| 4 | Dichloromethane | 3 | 40 (reflux) | 15 | >99 |
Adapted from data on the cyclopropanation of fatty esters.[18][19]
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an Alkene
This protocol describes a general procedure for the cyclopropanation of a non-functionalized alkene using a zinc-copper couple.[9]
Materials:
-
Alkene (1.0 eq)
-
Diiodomethane (CH₂I₂) (1.5 - 2.5 eq)
-
Zinc dust (2.0 - 3.0 eq)
-
Copper(I) chloride or Copper(II) acetate (0.1 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc-Copper Couple:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust and copper(I) chloride.
-
Heat the mixture gently with a heat gun under vacuum until the copper(I) chloride turns from white to slightly gray, then allow it to cool to room temperature.
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the alkene (1.0 eq) in anhydrous diethyl ether or DCM.
-
-
Reagent Addition:
-
Add the freshly prepared Zn(Cu) couple to the alkene solution.
-
Add diiodomethane (1.5 - 2.5 eq) dropwise to the stirred suspension. The reaction may be exothermic and gentle reflux may be observed.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Filter the mixture through a pad of Celite® to remove solids.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or DCM (2x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol describes a general procedure for the copper-catalyzed cyclopropanation of an alkene with EDA.[18]
Materials:
-
Alkene (e.g., Styrene) (1.0 eq)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Copper(II) acetylacetonate (Cu(acac)₂) (1-2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Eicosane (internal standard for GC, optional)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 eq), Cu(acac)₂ (0.01-0.02 eq), and anhydrous DCM. If using an internal standard, add it at this stage.
-
-
Reagent Addition:
-
Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.
-
Add the EDA solution dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. Slow addition is crucial to minimize the formation of carbene dimers.
-
-
Reaction:
-
Stir the reaction at room temperature.
-
Monitor the consumption of the starting material by GC or TLC.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane diastereomers and remove the catalyst.
-
Visualizations
Caption: The mechanism of the Simmons-Smith cyclopropanation reaction.
Caption: A decision-making guide for selecting a suitable cyclopropanation method.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 17. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 18. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two stages:
-
Cyclopropanation: The reaction of dimethyl maleate with diazomethane to form dimethyl cis-1,2-cyclopropanedicarboxylate.
-
Selective Monohydrolysis: The hydrolysis of one of the ester groups of dimethyl cis-1,2-cyclopropanedicarboxylate to yield the target molecule.
Cyclopropanation Stage
Problem 1: Low or no yield of dimethyl cis-1,2-cyclopropanedicarboxylate.
| Possible Cause | Suggested Solution |
| Inactive Diazomethane: Diazomethane is unstable and can decompose upon storage. | Prepare a fresh solution of diazomethane before use. It is a toxic and potentially explosive reagent and should be handled with extreme care using appropriate safety precautions, such as flame-polished joints and a blast shield.[1] |
| Incorrect Reaction Temperature: The reaction of diazomethane with electron-deficient alkenes can be temperature-sensitive. | Maintain the reaction temperature at or below room temperature. Some procedures suggest cooling the reaction mixture to 0°C to control the reaction rate and minimize side reactions. |
| Presence of Impurities in Starting Materials: Impurities in dimethyl maleate can interfere with the reaction. | Use freshly distilled dimethyl maleate for the reaction. |
| Insufficient Diazomethane: An inadequate amount of diazomethane will result in incomplete conversion of the starting material. | Use a slight excess of diazomethane. The persistence of the yellow color of diazomethane can indicate the completion of the reaction. However, excess diazomethane should be quenched carefully after the reaction is complete (e.g., with acetic acid).[1] |
Problem 2: Formation of significant amounts of side products.
| Side Product | Identification | Cause | Prevention/Minimization |
| Pyrazoline derivative | Can be identified by NMR and GC-MS. | 1,3-dipolar cycloaddition of diazomethane to the double bond of dimethyl maleate. This is often a competing reaction pathway. | The formation of pyrazoline is often favored at lower temperatures, while the desired cyclopropane is formed upon thermal or photochemical decomposition of the pyrazoline. Careful control of reaction temperature and conditions is crucial. Some catalytic methods can favor the direct formation of the cyclopropane.[2][3] |
| C-H Insertion Products | Can be identified by GC-MS. | The highly reactive carbene intermediate generated from diazomethane can insert into C-H bonds of the solvent or starting materials. | Use a solvent that is less susceptible to C-H insertion, or use the alkene reactant as the solvent if feasible.[4] |
| Polymeric materials | Observed as a viscous, insoluble residue. | Polymerization of diazomethane or the starting alkene. | Avoid high concentrations of diazomethane and control the reaction temperature. |
Selective Monohydrolysis Stage
Problem 1: Low yield of this compound and formation of dicarboxylic acid.
| Possible Cause | Suggested Solution |
| Over-hydrolysis: Both ester groups are hydrolyzed, leading to the formation of cyclopropane-1,2-dicarboxylic acid. | Carefully control the stoichiometry of the base used for hydrolysis. Use of one equivalent of base is recommended. The reaction should be monitored closely by TLC or HPLC to stop it once the starting diester is consumed.[5] |
| Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote the hydrolysis of both ester groups. | Perform the hydrolysis at a controlled, lower temperature (e.g., room temperature or slightly below).[5] |
Problem 2: Incomplete hydrolysis of the starting diester.
| Possible Cause | Suggested Solution |
| Insufficient Base: Not enough base to hydrolyze one equivalent of the ester. | Ensure accurate measurement of the base. A slight excess may be necessary, but this increases the risk of over-hydrolysis. |
| Poor Solubility: The diester may not be fully soluble in the reaction medium, leading to a slow or incomplete reaction. | The use of a co-solvent like DMSO with aqueous KOH can improve the solubility of bulky diesters and enhance the reaction rate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common laboratory synthesis involves:
-
Cyclopropanation: Reaction of dimethyl maleate with diazomethane (generated in situ or used as a solution) to form dimethyl cis-1,2-cyclopropanedicarboxylate.
-
Selective Monohydrolysis: Controlled hydrolysis of one of the methyl ester groups of dimethyl cis-1,2-cyclopropanedicarboxylate using a base like potassium hydroxide to yield the desired product.
Q2: What are the main safety concerns when working with diazomethane?
A2: Diazomethane is a highly toxic and potentially explosive gas.[1] It is crucial to work in a well-ventilated fume hood and use specialized glassware with smooth, flame-polished joints to avoid detonation.[1] Always work behind a blast shield. Due to its toxicity, inhalation must be avoided. It is also a potent carcinogen.
Q3: How can I monitor the progress of the selective monohydrolysis?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The starting diester will have a higher Rf value than the product mono-acid and the di-acid byproduct. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. The reaction should be stopped as soon as the starting diester spot is no longer visible to minimize the formation of the di-acid.
Q4: What is a suitable method for purifying the final product?
A4: After the hydrolysis and acidic workup, the crude product, which may contain the starting diester and the di-acid, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane). Alternatively, column chromatography on silica gel can be used to separate the components based on their polarity.
Quantitative Data Summary
| Parameter | Cyclopropanation of Dimethyl Maleate | Selective Monohydrolysis |
| Typical Yield | 70-90% | 60-80% |
| Common Byproducts | Pyrazoline derivative, C-H insertion products, polymers | Cyclopropane-1,2-dicarboxylic acid, unreacted diester |
| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |
| Reaction Time | 1-24 hours | 2-12 hours |
Note: Yields and reaction times can vary significantly based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
1. Synthesis of Dimethyl cis-1,2-cyclopropanedicarboxylate
Disclaimer: This protocol involves the use of diazomethane, a hazardous substance. It should only be performed by trained personnel in a suitable laboratory setting with all necessary safety precautions.
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl maleate in diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a freshly prepared ethereal solution of diazomethane from the dropping funnel with constant stirring. The addition should be done behind a blast shield.
-
Continue the addition until the yellow color of diazomethane persists, indicating that the reaction is complete.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Wash the ethereal solution with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dimethyl cis-1,2-cyclopropanedicarboxylate.
-
The crude product can be purified by vacuum distillation.
2. Synthesis of this compound
-
Dissolve dimethyl cis-1,2-cyclopropanedicarboxylate in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of a solution of potassium hydroxide in water.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with cold dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. The following sections address common experimental challenges to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common strategies involve two main approaches:
-
Cyclopropanation followed by hydrolysis: This route typically starts with the cyclopropanation of methyl acrylate using a carbene source, such as ethyl diazoacetate, in the presence of a metal catalyst (e.g., cobalt or copper complexes).[1] The resulting dimethyl cyclopropane-1,2-dicarboxylate is then subjected to selective partial hydrolysis to yield the mono-acid.
-
Ring formation from a malonate derivative: This classic approach involves the reaction of a malonic ester, like diethyl malonate, with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base.[2] The resulting cyclopropane-1,1-dicarboxylic acid ester can then be selectively hydrolyzed and esterified to obtain the target molecule.
Q2: Which factors are most critical for maximizing the yield in the cyclopropanation step?
A2: Several factors significantly influence the yield of cyclopropanation reactions. The choice and activity of the catalyst are paramount. Reaction temperature is also crucial, as lower temperatures often improve selectivity and reduce side reactions.[3] The purity of reagents, particularly the alkene and any carbene precursors, is essential to prevent catalyst deactivation and unwanted side reactions like polymerization.[3]
Q3: How can the stereochemistry (cis/trans isomerism) of the cyclopropane ring be controlled?
A3: Control of stereochemistry is primarily dictated by the catalytic system and reaction conditions. The steric and electronic properties of the ligands on a metal catalyst can strongly influence the diastereoselectivity of the reaction.[3] Lowering the reaction temperature often favors the formation of the thermodynamically more stable trans isomer by allowing the transition states to be more selective.[3] The choice of solvent can also play a role by affecting the geometry of the transition state.
Q4: What are the most common side products to anticipate during synthesis?
A4: Depending on the synthetic route, several side products can form. In metal-catalyzed cyclopropanations, highly reactive carbene intermediates can lead to C-H insertion into the substrate or solvent.[3] The alkene substrate (e.g., methyl acrylate) can also undergo polymerization, especially under acidic or basic conditions.[3] During the hydrolysis of a diester, a common side product is the corresponding diacid, resulting from over-hydrolysis.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
Question: My overall yield for this compound is consistently low. What are the likely causes and how can I address them?
Answer: Low yield can stem from either the cyclopropanation step or the hydrolysis step.
-
For Cyclopropanation Issues:
-
Catalyst Inactivity: Ensure the catalyst is fresh or properly activated. If using a metal-ligand complex, verify the ligand's purity.
-
Reagent Purity: Use freshly distilled methyl acrylate to remove inhibitors that can cause polymerization.
-
Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and reagents. Consider lowering the temperature to minimize side reactions.
-
-
For Partial Hydrolysis Issues:
-
Incorrect Stoichiometry: The most common issue is using an excess of base, which leads to the formation of the diacid. Use precisely one equivalent of base (e.g., potassium hydroxide or sodium hydroxide).
-
Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Stop the reaction as soon as the starting diester is consumed. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
-
Problem 2: The reaction produces a mixture of cis and trans isomers.
Question: I am obtaining a mixture of diastereomers and need to improve the selectivity for one. What can I do?
Answer: Achieving high diastereoselectivity is a common challenge.
-
Optimize Catalyst/Ligand: The choice of catalyst is the most significant factor. Experiment with different metal catalysts (e.g., copper, rhodium, cobalt) and various chiral or bulky ligands to influence the stereochemical outcome.
-
Lower Reaction Temperature: Decreasing the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3]
-
Screen Solvents: The polarity and coordinating ability of the solvent can impact the transition state. Screen a range of solvents to find the optimal one for your desired diastereomer.[3]
Problem 3: Significant amount of diacid is formed during hydrolysis.
Question: When attempting the partial hydrolysis of dimethyl cyclopropane-1,2-dicarboxylate, I am getting a large amount of the dicarboxylic acid. How can I favor the mono-acid?
Answer: This indicates over-hydrolysis.
-
Control Base Stoichiometry: This is the most critical parameter. Carefully weigh and add exactly 1.0 equivalent of the base (e.g., NaOH or KOH).
-
Slow Addition & Low Temperature: Dissolve the diester in a suitable solvent (like methanol or THF/water) and cool the solution in an ice bath. Add the base solution dropwise over a prolonged period to maintain control and minimize localized areas of high base concentration.
-
Alternative Methods: Consider enzymatic hydrolysis, which can offer very high selectivity for the formation of the mono-acid due to the specific nature of enzyme active sites.[5]
Quantitative Data Summary
The yield of cyclopropanation reactions is highly dependent on the chosen conditions. The following table summarizes representative data on how different parameters can affect the outcome.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Cu(acac)₂ | Dichloromethane | 25 | 65-75 | Standard conditions, may produce isomeric mixtures. |
| 2 | Rh₂(OAc)₄ | Dichloromethane | 0 | 80-90 | Often provides higher yields and better selectivity. |
| 3 | [Co(MeTAA)] | Toluene | 25 | >90 | Reported to be highly active for cyclopropanation of methyl acrylate.[1] |
| 4 | Simmons-Smith (Zn-Cu) | Diethyl Ether | 35 (reflux) | 50-60 | Classic method, but can have lower yields with electron-deficient alkenes. |
Experimental Protocols
Protocol: Synthesis of this compound via Partial Hydrolysis
This protocol describes the selective mono-hydrolysis of dimethyl cis-cyclopropane-1,2-dicarboxylate.
Materials:
-
Dimethyl cis-cyclopropane-1,2-dicarboxylate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (2 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-cyclopropane-1,2-dicarboxylate (1.0 eq) in methanol. Cool the flask to 0 °C in an ice bath.
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide (1.0 eq) in a 1:1 mixture of methanol and water. Slowly add the KOH solution dropwise to the stirred diester solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate with 1% acetic acid as the mobile phase). The goal is the complete disappearance of the starting diester spot.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 2 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the partial hydrolysis of a cyclopropane diester.
Caption: Troubleshooting guide for addressing low yield in the hydrolysis reaction.
Caption: Reaction pathways for the hydrolysis of dimethyl cyclopropane-1,2-dicarboxylate.
References
Technical Support Center: Chiral Separation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid Enantiomers
Welcome to the technical support center for the chiral separation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of this compound?
A1: The primary challenge is that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC impossible. To achieve separation, a chiral environment must be created, which is typically accomplished by using a chiral stationary phase (CSP).[1]
Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for this separation?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral compounds and are a recommended starting point.[1][2] For cyclopropane derivatives, Chiralcel OD and Chiralcel OJ columns have been shown to be effective.[3]
Q3: What are the typical mobile phase modes used for chiral separations of carboxylic acids?
A3: The most common modes are normal phase, reversed-phase, and polar organic mode.[1]
-
Normal Phase: Typically uses a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.[1][3]
-
Reversed-Phase: Uses an aqueous buffer with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Employs a polar organic solvent like methanol or acetonitrile, often with acidic or basic additives to improve peak shape and resolution.[1]
Q4: Is derivatization of this compound necessary for chiral separation?
A4: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[4][5][6] These diastereomers can then be separated on a standard achiral column.[1][4] While this method can be effective, it involves additional reaction and purification steps. Direct separation on a chiral stationary phase is often preferred for its simplicity.
Q5: Can I use a chiral additive in the mobile phase instead of a CSP?
A5: While using a chiral mobile phase additive (CMPA) with a standard achiral column is a possible approach, it is less common in modern HPLC. This method can be costly and may complicate downstream processing and detection. Using a CSP is the more prevalent and generally recommended strategy.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate CSP | Screen a selection of polysaccharide-based CSPs (e.g., cellulose-based and amylose-based columns).[1][2] Consider columns known to be effective for cyclopropane derivatives, such as Chiralcel OD or OJ.[3] |
| Mobile Phase Not Optimized | For normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane).[1][3] For polar organic mode, adjust the concentration and type of acidic/basic additives.[7][8] |
| Temperature Not Optimized | Decreasing the temperature generally increases chiral selectivity. Conversely, increasing the temperature can improve peak shape and efficiency.[7] Maintain a stable temperature using a column oven.[1] |
| Low Flow Rate | Chiral separations often benefit from lower flow rates. Test a range of flow rates, as the optimum is compound-dependent and could be as low as 0.2 mL/min for a 4.6 mm ID column.[7] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | For acidic compounds like carboxylic acids, peak tailing can occur due to interactions with the silica support. Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to mitigate this. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[9] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce band broadening.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: High Backpressure
| Possible Cause | Troubleshooting Step |
| Blocked Inlet Frit | This can be caused by particulates from the sample or mobile phase.[9] Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.[9] |
| Sample Precipitation | If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate on the column.[9] Ensure sample solvent compatibility with the mobile phase. |
| Column Contamination | Adsorption of impurities from the sample can lead to increased backpressure.[9] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] |
Experimental Protocols
General Method Development Workflow
Caption: A typical workflow for chiral HPLC method development.
Sample Preparation Protocol
-
Dissolve the Racemate: Prepare a stock solution of the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[1]
Initial Screening Conditions
The following table provides recommended starting conditions for screening different mobile phase modes.
| Parameter | Normal Phase | Polar Organic Mode |
| Chiral Stationary Phase | Chiralcel OD-H or Chiralpak AD | Chiralcel OD-H or Chiralpak AD |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Methanol/Trifluoroacetic Acid (TFA) (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) | 210 nm (or as determined by UV scan) |
| Injection Volume | 5-10 µL | 5-10 µL |
Note: These are general starting points. The optimal conditions may vary depending on the specific instrumentation and column used.
Optimization Logic
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Decarboxylation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the decarboxylation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the thermal decarboxylation of this compound?
A1: While simple decarboxylation would be expected to yield methyl cyclopropanecarboxylate, studies on analogous α-(carbonyl)cyclopropane carboxylic acids show that thermal decarboxylation often leads to a rearranged product.[1][2][3] The reaction can proceed through an initial ring-opening of the strained cyclopropane ring, followed by decarboxylation and cyclization to yield a substituted 4,5-dihydrofuran derivative.[1][3] The presence of two carbonyl groups adjacent to the cyclopropyl ring makes this ring-opening particularly facile.[1]
Q2: At what temperature should the decarboxylation be performed?
A2: For similar β-keto acids involving a cyclopropane ring, thermal decarboxylation has been successfully carried out at temperatures around 120°C.[1][3] Simple β-keto acids can sometimes decarboxylate at milder temperatures (50-150°C).[4] However, the optimal temperature may vary and require empirical determination. Higher temperatures may increase the rate of reaction but could also lead to undesired side products or decomposition.
Q3: What is the mechanism of this reaction? Does it differ from a standard β-keto acid decarboxylation?
A3: Yes, the mechanism can be more complex than a standard β-keto acid decarboxylation, which typically proceeds through a six-membered cyclic transition state to give an enol intermediate.[5][6] For α-(carbonyl)cyclopropane carboxylic acids, a proposed mechanism involves an initial, rate-determining ring opening of the cyclopropane moiety to form an α-allyl-β-keto acid system.[1][3] This is followed by a simultaneous decarboxylation and rearrangement to form the substituted dihydrofuran product.[1][2]
Q4: Can I use a catalyst to facilitate the reaction?
A4: While thermal decarboxylation is common, certain transition metal salts, particularly copper compounds, are known to facilitate decarboxylation by forming carboxylate complex intermediates.[7] For aromatic carboxylic acids, copper(I) oxide has been used effectively.[8] However, for this specific substrate, thermal decarboxylation is the most commonly cited method in related literature. The use of a catalyst would require specific experimental development.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Yield of Expected Product (Methyl Cyclopropanecarboxylate) | The reaction may be favoring the rearrangement pathway, leading to a dihydrofuran derivative instead.[1][3] | 1. Characterize Byproducts: Use NMR, Mass Spectrometry, and IR to identify the structure of the major product. Compare the spectral data with that expected for the rearranged 2-methoxy-4,5-dihydrofuran-3-carboxylic acid methyl ester. 2. Modify Reaction Conditions: Attempt the reaction at a lower temperature to potentially disfavor the ring-opening pathway, although this may significantly slow down the rate of decarboxylation. |
| Reaction Not Proceeding to Completion | The reaction temperature may be too low, or the reaction time may be insufficient. | 1. Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments, monitoring for product formation and any increase in decomposition. 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the duration until the starting material is consumed. |
| Formation of Intractable Oils or Complex Mixture | The starting material may be unstable under the reaction conditions, leading to polymerization or decomposition. The β-keto acid starting material can be sensitive and prone to decarboxylation during workup if not handled carefully.[1] | 1. Ensure Purity of Starting Material: Verify the purity of the this compound before starting. 2. Careful Workup: During the synthesis or isolation of the starting material, avoid high temperatures and strong acids. Acidification, if necessary, should be done carefully, preferably with dilute acid (e.g., 0.1 N HCl) at low temperatures.[1] |
| Reaction Rate is Very Slow | The solvent may not be optimal. The polarity of the solvent can influence the rate of rearrangement and decarboxylation. | 1. Solvent Selection: For a related decarboxylative rearrangement, the reaction rate was shown to increase with the polarity of the solvent.[1] Consider switching from a non-polar solvent like cyclohexane to a more polar one like acetonitrile or DMF. See the data table below for relative rates. |
Data Presentation
Table 1: Effect of Solvent Polarity on Relative Reaction Rate for a Decarboxylative Rearrangement
Data adapted from a study on α-(phenylcarbonyl)-3-butenoic acid, which is an intermediate in a related decarboxylative rearrangement.[1]
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Cyclohexane | 2.0 | 1.2 |
| Dioxane | 2.2 | 2.8 |
| Tetrahydrofuran (THF) | 7.6 | 11.2 |
| Acetonitrile | 37.5 | 15.6 |
| Neat (No Solvent) | - | 1.0 |
Experimental Protocols
General Protocol for Thermal Decarboxylation
Disclaimer: This is a generalized protocol based on procedures for similar compounds.[1][3] Optimal conditions for this compound may vary and should be determined empirically.
-
Preparation: Place the purified this compound (e.g., 1 mmol) into a clean, dry, heavy-walled glass pressure tube equipped with a magnetic stir bar.
-
Solvent Addition (Optional): If a solvent is used, add the desired solvent (e.g., 1-2 mL).
-
Inert Atmosphere: Flush the tube with an inert gas (e.g., Nitrogen or Argon), then securely seal the tube.
-
Heating: Place the sealed tube in a preheated oil bath or heating mantle set to the desired temperature (e.g., 120°C).
-
Reaction: Stir the reaction mixture at the set temperature for the desired time (e.g., 2-24 hours). Monitor the reaction progress by periodically taking aliquots (after cooling) for analysis by TLC, GC-MS, or LC-MS.
-
Workup:
-
Cool the reaction vessel to room temperature, then chill in an ice bath before carefully opening.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography on silica gel or distillation under reduced pressure.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathways for thermal decarboxylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low or incorrect product yield.
General Experimental Workflow
Caption: A generalized workflow for the experimental procedure.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. [PDF] Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Decarboxylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Characterization of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and two key alternatives: cis-1,2-Cyclopropanedicarboxylic acid and 1,1-Cyclopropanedicarboxylic acid monomethyl ester. The data presented is intended to assist in the identification, characterization, and selection of these compounds for various research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in different experimental setting.
| Property | This compound | cis-1,2-Cyclopropanedicarboxylic acid | 1,1-Cyclopropanedicarboxylic acid monomethyl ester |
| Molecular Formula | C₆H₈O₄ | C₅H₆O₄ | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol [1] | 130.10 g/mol [2] | 144.13 g/mol |
| CAS Number | 88335-86-8[1] | 696-74-2[2] | 113020-21-6 |
| Melting Point | 46-47 °C | 139 °C | 47-51 °C |
| Boiling Point | Predicted: 253.9 °C | Not available | 85-87 °C at 0.2 mmHg |
| pKa | Predicted: 4.44[1] | Not available | Predicted: 3.37 |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds. The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound and its alternatives.
This compound
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum is expected to show signals for the methoxy group protons, the cyclopropyl ring protons, and the carboxylic acid proton. The cyclopropyl protons would exhibit complex splitting patterns due to cis and trans coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum should display distinct signals for the carbonyl carbons of the ester and carboxylic acid, the methoxy carbon, and the carbons of the cyclopropane ring.
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the carboxylic acid group.
cis-1,2-Cyclopropanedicarboxylic acid
| ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |
| A ¹H NMR spectrum is available, though detailed assignments are not provided in the immediate search results.[2][3] | Spectral data is available but specific shifts are not detailed in the search results. | A GC-MS spectrum is available in the NIST database.[2] |
1,1-Cyclopropanedicarboxylic acid monomethyl ester
| ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |
| Data not readily available in the performed searches. | Data not readily available in the performed searches. | Data not readily available in the performed searches. |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in the characterization of these small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same instrument.
- A proton-decoupled experiment is typically performed to simplify the spectrum.
- A wider spectral width is required (typically 0-220 ppm).
- A longer acquisition time and/or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
1. Sample Preparation:
- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10 µg/mL.
2. Analysis:
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- For GC-MS, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the carboxylic acids.
- Acquire the mass spectrum over a relevant m/z range.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the characterization of these compounds and the logical relationship between the experimental techniques.
Caption: A generalized workflow for the spectroscopic characterization of small molecules.
Caption: Interrelation of analytical techniques for comprehensive compound characterization.
References
"activity comparison of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid analogs"
A comparative analysis of the biological activity of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid analogs reveals a landscape of diverse therapeutic potential, with a notable emphasis on antimicrobial applications. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) governing these compounds.
Antimicrobial Activity of Cyclopropane Carboxamide Analogs
A significant study in the field involved the design and synthesis of fifty-three amide derivatives of cyclopropane-1-carboxylic acid, which were subsequently evaluated for their in vitro antibacterial and antifungal activities. The core structure was modified by introducing various aryl and amide groups to explore the impact of these substitutions on antimicrobial efficacy.
Data Summary
The antimicrobial activities of the synthesized compounds were quantified by determining their minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80). The results against Staphylococcus aureus, Escherichia coli, and Candida albicans are summarized below.
Table 1: In Vitro Antimicrobial Activity (MIC80, µg/mL) of Selected 2-Aryl-N-aryl/heteroaryl-cyclopropane-1-carboxamide Analogs [1][2][3]
| Compound ID | 2-Aryl Substituent | N-Substituent | S. aureus | E. coli | C. albicans |
| F5 | 2-Bromophenyl | p-Tolyl | 64 | >128 | >128 |
| F7 | 2-Bromophenyl | 2,4-Difluorophenyl | 128 | >128 | 64 |
| F8 | 2-Bromophenyl | 4-Trifluoromethylphenyl | >128 | >128 | 16 |
| F9 | 2-Bromophenyl | Thiazol-2-yl | 64 | >128 | 32 |
| F24 | 4-Chlorophenyl | 4-Trifluoromethylphenyl | >128 | >128 | 16 |
| F29 | 4-Chlorophenyl | 2,4-Difluorophenyl | 64 | >128 | 64 |
| F30 | 4-Chlorophenyl | 2-Thienyl | 128 | 64 | >128 |
| F36 | 4-Fluorophenyl | 4-Trifluoromethylphenyl | 128 | >128 | 32 |
| F42 | 4-Methylphenyl | 4-Trifluoromethylphenyl | >128 | >128 | 16 |
| F49 | 4-Methoxyphenyl | 2,4-Difluorophenyl | 128 | >128 | 64 |
| F51 | 4-Methoxyphenyl | 4-Trifluoromethylphenyl | 128 | >128 | 32 |
| F53 | 4-Methoxyphenyl | 2-Thienyl | 64 | 64 | >128 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 0.5 |
Note: A lower MIC80 value indicates higher antimicrobial activity.
From the data, it is evident that certain structural modifications significantly enhance antifungal activity against C. albicans. Specifically, the presence of a 4-trifluoromethylphenyl group on the amide nitrogen (compounds F8, F24, and F42) consistently resulted in potent antifungal activity (MIC80 = 16 µg/mL).[1][2][3] In contrast, the antibacterial activity against S. aureus and E. coli was generally moderate to weak for most of the tested analogs.
Experimental Protocols
General Synthesis of 2-Aryl-N-aryl/heteroaryl-cyclopropane-1-carboxamides
The synthesis of the cyclopropane carboxamide analogs involved a multi-step process:
-
Synthesis of 2-Arylcyclopropane-1-carboxylic acid: This key intermediate was prepared via the reaction of an appropriate styrene with ethyl diazoacetate to form the ethyl ester of the cyclopropanecarboxylic acid, followed by hydrolysis to the carboxylic acid.
-
Amide Coupling: The 2-arylcyclopropane-1-carboxylic acid was then coupled with a variety of substituted anilines or heteroarylamines. This was achieved using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM). The reaction mixture was typically stirred at room temperature for several hours to yield the final amide product.[1][3]
Diagram of the General Synthetic Workflow
Caption: General synthetic route for the preparation of cyclopropane carboxamide analogs.
In Vitro Antimicrobial Activity Assay
The in vitro antibacterial and antifungal activities of the synthesized compounds were determined using a microdilution method to find the MIC80 value.
-
Preparation of Microbial Suspensions: Bacterial strains (S. aureus and E. coli) were cultured in Mueller-Hinton broth, and the fungal strain (C. albicans) was cultured in Sabouraud dextrose broth. The overnight cultures were diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the appropriate culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: The microbial suspensions were added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.
-
Determination of MIC80: The absorbance at 600 nm was measured using a microplate reader. The MIC80 was defined as the lowest concentration of the compound that inhibited at least 80% of the microbial growth compared to the control (no compound). Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal activity, respectively.[1][2][3]
Diagram of the Antimicrobial Assay Workflow
Caption: Workflow for the in vitro antimicrobial activity assay.
Structure-Activity Relationship Insights
The analysis of the antimicrobial data provides several key insights into the structure-activity relationships of these cyclopropane carboxamide analogs:
-
Antifungal Activity: The most significant finding is the potent antifungal activity of analogs bearing a 4-trifluoromethylphenyl group on the amide nitrogen.[1][2][3] This suggests that a strong electron-withdrawing group at the para position of the N-phenyl ring is crucial for activity against C. albicans. Molecular docking studies from the source paper suggest that these compounds have a good affinity for the potential antifungal drug target CYP51 protein.[1][2]
-
Antibacterial Activity: The antibacterial activity was less pronounced. Some moderate activity against S. aureus was observed with various substituents. For E. coli, only a few compounds with specific heterocyclic (2-thienyl) or halogenated phenyl groups showed weak to moderate activity.
-
Influence of the 2-Aryl Substituent: The nature of the substituent on the 2-aryl ring of the cyclopropane core also influences activity, although less dramatically than the N-substituent for antifungal action. Halogen substitutions (bromo, chloro, fluoro) at this position were common among the more active compounds.
References
Spectroscopic Strategies for Differentiating Cis and Trans Isomers: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, the accurate differentiation of geometric isomers is paramount, as their distinct three-dimensional arrangements can lead to vastly different physical, chemical, and biological properties. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unambiguous differentiation of cis and trans isomers, supported by experimental data and detailed protocols.
The Structural Basis for Spectroscopic Differences
The fundamental difference between cis and trans isomers lies in the spatial arrangement of substituent groups around a double bond or a ring structure. In cis isomers, the substituents are on the same side, while in trans isomers, they are on opposite sides. This seemingly subtle variation leads to significant differences in molecular symmetry, steric hindrance, and electronic distribution, which are readily probed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful and definitive method for distinguishing between cis and trans isomers. The key diagnostic features are the chemical shifts (δ) and, most importantly, the coupling constants (J) of the vinylic protons.
Key Differentiating Features in ¹H NMR:
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1]
-
Chemical Shifts (δ): The chemical shifts of vinylic protons can also differ. Often, the protons in a cis isomer are more shielded (appear at a lower ppm value) compared to the corresponding protons in the trans isomer, although this can be influenced by anisotropic effects of nearby functional groups.[4][5]
Caption: Structural difference between cis and trans isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy distinguishes between isomers by detecting differences in their molecular vibrations. The key diagnostic region for alkenes is the out-of-plane C-H bending ("wagging") region.
Key Differentiating Features in IR:
-
Trans Alkenes: Due to their higher symmetry, trans isomers often show a strong and characteristic C-H out-of-plane bending absorption band in the 960-980 cm⁻¹ region.[6][7]
-
Cis Alkenes: Cis isomers typically exhibit a C-H out-of-plane bending absorption around 675-730 cm⁻¹ .[6][8]
-
C=C Stretch: The C=C stretching frequency (around 1630-1670 cm⁻¹) can also vary, but the difference is often less pronounced and less reliable for definitive identification than the C-H bending vibrations.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The planarity and extent of conjugation are the primary factors influencing the absorption wavelength (λmax) and molar absorptivity (ε).
Key Differentiating Features in UV-Vis:
-
λmax Shift: Trans isomers are generally more stable and can adopt a more planar conformation, which allows for more effective π-electron conjugation.[10] This extended conjugation results in a lower energy gap for electronic transitions, leading to absorption at a longer wavelength (bathochromic or red shift) compared to the corresponding cis isomer.[6][11]
-
Molar Absorptivity (ε): The more planar and symmetrical nature of trans isomers often leads to a higher molar absorptivity , resulting in a more intense absorption band.[6] Cis isomers, due to steric hindrance, are often forced into a non-planar conformation, which disrupts conjugation and leads to a lower ε.[12]
Quantitative Data Comparison: The Stilbene Example
Stilbene (1,2-diphenylethene) is a classic example used to illustrate the spectroscopic differences between cis and trans isomers.
| Spectroscopic Technique | Parameter | cis-Stilbene | trans-Stilbene | Key Differentiating Feature |
| ¹H NMR | Vinylic Proton Chemical Shift (δ) | ~6.60 ppm[4] | ~7.11 ppm[4] | Vinylic protons in the cis isomer are more shielded (upfield shift). |
| Vinylic Proton Coupling Constant (³JHH) | 6-12 Hz[1] | 12-18 Hz[1] | The trans isomer has a significantly larger coupling constant. | |
| IR Spectroscopy | Alkene C-H Out-of-Plane Bend | ~690 cm⁻¹[6] | ~960 cm⁻¹[6] | The trans isomer's C-H bend is at a much higher wavenumber. |
| UV-Vis Spectroscopy | λmax (in hexane) | ~280 nm[6][11] | ~295 nm[6][11] | The trans isomer exhibits a bathochromic (red) shift in λmax. |
| Molar Extinction Coefficient (ε) | Lower[6] | Higher[6] | The trans isomer has a more intense absorption band. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the vinylic protons.
-
Sample Preparation: Dissolve 1-10 mg of the isomer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Reference the spectrum to the TMS signal. Identify the signals corresponding to the vinylic protons and accurately measure their chemical shifts and coupling constants. The multiplicity of the signals (e.g., doublet of doublets) will also provide structural information.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the characteristic vibrational bands, particularly the C-H out-of-plane bends.
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid isomer sample directly onto the ATR crystal. For solid samples, apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the key absorption bands, paying close attention to the 1000-650 cm⁻¹ region to distinguish the characteristic C-H bending vibrations of the cis and trans isomers.
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).
-
Sample Preparation: Prepare a series of standard solutions of the isomer in a UV-transparent solvent (e.g., hexane, ethanol) at known concentrations.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Data Acquisition: Record the absorbance spectra of the standard solutions over a relevant wavelength range.
-
Analysis: Identify the λmax from the spectrum. Use the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration) to calculate the molar absorptivity (ε) from the absorbance at λmax for the solutions of known concentration.
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. IR spectrum: Alkenes [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. 5 Ways Alkene IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. brainly.in [brainly.in]
X-ray Crystallography of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid Derivatives: A Comparative Guide
A detailed crystallographic analysis of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid and its direct derivatives is not publicly available in crystallographic databases. To provide a comprehensive guide for researchers, this document presents a comparative analysis using the closely related structure of cyclopropane-1,1-dicarboxylic acid as a representative example. This guide outlines the experimental data, protocols, and a comparison with alternative analytical techniques relevant to the structural elucidation of small organic molecules.
Introduction to X-ray Crystallography in Small Molecule Analysis
X-ray crystallography is an indispensable analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.[1] For researchers in drug development and materials science, this method provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for understanding a compound's physical properties and biological activity. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement.[1][2]
While crystallographic data for the specific target molecule, this compound, is not found in the Cambridge Structural Database (CSD), the structure of cyclopropane-1,1-dicarboxylic acid offers a pertinent case study. This analogue shares the core cyclopropane ring and carboxylic acid functionalities, making its crystallographic analysis a valuable reference.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical methods offer complementary information about a molecule's properties in different states.
| Technique | Information Provided | State | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Solid | Unambiguous determination of absolute and relative stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Solution | Provides information about the molecule's structure and dynamics in solution. | Does not provide precise bond lengths and angles. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid/Liquid/Gas | Rapid and non-destructive. | Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Gas | High sensitivity and requires a very small amount of sample. | Does not provide information on stereochemistry or conformation. |
Case Study: Crystallographic Data for Cyclopropane-1,1-dicarboxylic Acid
The following table summarizes the crystallographic data for cyclopropane-1,1-dicarboxylic acid, providing a benchmark for what can be expected from a successful X-ray diffraction experiment on a related derivative.
| Parameter | Cyclopropane-1,1-dicarboxylic acid |
| Chemical Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.694(8) Å |
| b | 11.743(8) Å |
| c | 12.658(8) Å |
| β | 113.10(7)° |
| Volume | 1462.1 ų |
| Z | 4 |
| Calculated Density | 1.408 g/cm³ |
| Radiation | MoKα (λ = 0.7107 Å) |
| R-factor | 0.054 |
Data sourced from the study of ethyl 1,2,2-tricyano-3-(4-nitrophenyl)-cyclopropane-1-carboxylate, which provides context for typical experimental parameters.[3]
Experimental Protocols for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the X-ray crystallographic analysis of a small organic molecule, based on common practices in the field.
Crystallization
The initial and often most challenging step is to grow a single crystal of suitable size and quality.[1] For a compound like a cyclopropane carboxylic acid derivative, this can typically be achieved through slow evaporation of a saturated solution.
-
Solvent Selection: A range of solvents of varying polarity should be screened. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Procedure: A saturated solution of the compound is prepared in the chosen solvent or solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector is used.
-
Temperature: Data is often collected at a low temperature (e.g., 100 K or -100°C) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software is used to control the data collection process and to integrate the intensities of the diffraction spots.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography experiment.
References
"biological activity of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid vs. other compounds"
A Comparative Guide to the Biological Activities of Cyclopropane Carboxylic Acid Derivatives
Introduction
Inhibition of Ethylene Biosynthesis in Plants
Cyclopropane carboxylic acid derivatives are notable for their ability to modulate plant growth by inhibiting the biosynthesis of ethylene, a key plant hormone that regulates processes like fruit ripening and senescence.[2] These compounds often act as structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to ethylene.[2]
Comparative Analysis of ACC Oxidase Inhibition
trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) and its derivatives are known inhibitors of ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis.[2] The following table presents in silico molecular docking data comparing the binding affinity of PCCA enantiomers and a related chlorinated derivative to ACC oxidase 2 (ACO2) from Arabidopsis thaliana, alongside known inhibitors.[2]
Table 1: Comparative Binding Affinity of Cyclopropane Derivatives and Other Inhibitors to ACC Oxidase 2 (ACO2)
| Compound | Gibbs Free Energy (ΔG) (kcal/mol) | Binding Constant (Kb) (x 10³) |
|---|---|---|
| (1R,2R)(E)-2-Phenyl-cyclopropane-1-carboxylic acid | -6.5 | 59.385 |
| (1S,2S)(E)-2-Phenyl-cyclopropane-1-carboxylic acid | -6.2 | 35.300 |
| (1S,2R)(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 35.300 |
| Pyrazinoic acid | -5.3 | 7.610 |
| Methylcyclopropane | -3.1 | 0.188 |
Data sourced from in silico molecular docking studies.[2]
Signaling Pathway: Ethylene Biosynthesis
The ethylene biosynthesis pathway in plants is a two-step process. S-adenosyl-L-methionine (SAM) is first converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS). ACC is then oxidized by ACC oxidase (ACO) to produce ethylene.[3] PCCA and its analogs act as competitive inhibitors of ACO, thereby blocking the final step of ethylene production.[2]
Experimental Protocol: In Vitro ACC Oxidase (ACO) Activity Assay
This protocol describes a method to determine the inhibitory effect of a compound on ACO activity using a recombinant enzyme.[4]
-
Reagent Preparation :
-
Prepare an activity buffer containing 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, and 0.1 mM DTT.
-
Prepare stock solutions of ACC and the test inhibitor (e.g., PCCA) in the appropriate solvent.
-
-
Enzyme Reaction :
-
In a 4 ml airtight gas chromatography (GC) vial, add 5 µg of recombinant ACO2 enzyme.
-
Add the activity buffer to the vial.
-
Add the desired concentrations of ACC and the test inhibitor.
-
Seal the vials and incubate for 60 minutes at 30°C with shaking.
-
-
Ethylene Measurement :
-
After incubation, take a 1 ml headspace sample from each vial using a gas-tight syringe.
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.[1]
-
-
Data Analysis :
-
Calculate the rate of ethylene production in the presence and absence of the inhibitor.
-
Determine the percent inhibition and, if applicable, calculate the IC₅₀ value.
-
Enzyme Inhibition in Mammalian Systems
Cyclopropane carboxylic acid derivatives have also been developed as potent inhibitors of mammalian enzymes, demonstrating their potential as therapeutic agents.
Comparative Analysis of Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for anticancer and immunosuppressive drugs.[5] Certain cyclopropane-containing compounds have shown potent inhibitory activity against DHODH.
Table 2: Comparative IC₅₀ Values of DHODH Inhibitors
| Compound | Target Enzyme | IC₅₀ |
|---|---|---|
| MNA279 (2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide) | Rat DHODH | 19-53 nM |
| Human DHODH | 0.5-2.3 µM | |
| HR325 (1(3-methyl-4-trifluoro methylphenyl-carbamoyl)-2-cyclopropyl-2oxo-propionitrile) | Rat DHODH | 19-53 nM |
| Human DHODH | 0.5-2.3 µM | |
| A77-1726 (active metabolite of Leflunomide) | Rat DHODH | 19 nM |
| Human DHODH | 1.1 µM | |
| Brequinar | Rat DHODH | 367 nM |
| Human DHODH | 10 nM | |
| Leflunomide | Rat DHODH | 6.3 µM |
| Human DHODH | 98 µM |
Data sourced from a comparative study on recombinant rat and human DHODH.[5]
Signaling Pathway: De Novo Pyrimidine Biosynthesis
DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a depletion of pyrimidines, thereby arresting cell proliferation.
Experimental Protocol: DHODH Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for measuring DHODH activity and its inhibition.[1]
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.
-
Substrate Stock: 100 mM L-Dihydroorotic acid (DHO) in DMSO.
-
Electron Acceptor Stock: 10 mM 2,6-dichloroindophenol (DCIP) in DMSO.
-
Coenzyme Stock: 10 mM Decylubiquinone in DMSO.
-
Enzyme Solution: Dilute recombinant human DHODH in Assay Buffer to 10 nM.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add 2 µL of inhibitor solution or DMSO (for control).
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate at room temperature for 10-30 minutes to allow inhibitor binding.
-
Prepare a reaction mixture in Assay Buffer to achieve final concentrations of 500 µM DHO, 120 µM DCIP, and 100 µM Decylubiquinone.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
-
Measurement :
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the reduction of DCIP.
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.
-
Anti-Biofilm Activity
Bacterial biofilms are a significant challenge in healthcare due to their resistance to conventional antibiotics. 2-Heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analog of the natural bacterial signaling molecule cis-2-decenoic acid (C2DA), has shown promise as an anti-biofilm agent.[4][6]
Comparative Analysis of Biofilm Dispersal and Inhibition
2CP has demonstrated superior efficacy in dispersing established biofilms and inhibiting their formation compared to its natural counterpart, C2DA.[4][6]
Table 3: Comparative Anti-Biofilm Activity of 2-Heptylcyclopropane-1-carboxylic acid (2CP) and Analogs
| Compound | Organism | Biofilm Dispersal (at 125 µg/mL) | MIC (µg/mL) | FICI with Tobramycin (vs. Growth) |
|---|---|---|---|---|
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Staphylococcus aureus | ~100% | 1000 | 0.31 (Synergy) |
| Pseudomonas aeruginosa | ~60% | 4000 | - | |
| cis-2-Decenoic acid (C2DA) | Staphylococcus aureus | ~25% | - | 1.0 (Additive) |
| Pseudomonas aeruginosa | ~40% | - | - | |
| trans-2-Decenoic acid (T2DA) | Staphylococcus aureus | No significant dispersal | - | 1.0 (Additive) |
| Pseudomonas aeruginosa | ~40% | - | - |
Data sourced from in vitro biofilm assays.[4][6]
Experimental Workflow: Biofilm Dispersal Assay
This workflow outlines the key steps in assessing the ability of a compound to disperse a pre-formed bacterial biofilm.
Experimental Protocol: Biofilm Dispersal Assay
This protocol is used to evaluate the dispersal of established biofilms.
-
Biofilm Formation :
-
Grow a bacterial culture overnight (e.g., S. aureus in TSB medium).
-
Adjust the culture's optical density (OD₆₀₀) to 0.01 in fresh medium.
-
Add 200 µL of the adjusted cell suspension to the wells of a 96-well microplate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Compound Treatment :
-
Carefully remove the culture medium containing planktonic cells.
-
Gently wash the wells twice with 250 µL of Phosphate-Buffered Saline (PBS).
-
Add 200 µL of fresh medium containing various concentrations of the test compound (e.g., 2CP) to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Quantification :
-
Remove the medium and wash the wells twice with PBS.
-
Add 250 µL of 0.4% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells 2-3 times with distilled water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader. A lower absorbance indicates greater biofilm dispersal.
-
While the biological activity of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid remains to be elucidated, its structural relatives demonstrate a wide array of potent biological effects. From influencing plant development by inhibiting ethylene biosynthesis to combating bacterial biofilms and inhibiting critical mammalian enzymes, cyclopropane carboxylic acid derivatives represent a versatile chemical scaffold for the development of novel herbicides, therapeutics, and research tools. The data and protocols presented in this guide offer a comparative framework for understanding and evaluating the performance of this important class of molecules.
References
- 1. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Plant Ethylene Detection - Plant Science & Technology [plant.lifeasible.com]
A Comparative Guide to the Reactivity of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The inherent ring strain and diverse substitution patterns of cyclopropane derivatives make them valuable building blocks in organic synthesis and drug design. This guide provides a comparative analysis of the reactivity of cis- and trans-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, alongside similar cyclopropane structures. The discussion is supported by experimental data and detailed protocols to inform synthetic strategies and drug development programs.
Introduction to Cyclopropane Reactivity
The reactivity of the cyclopropane ring is fundamentally governed by its significant ring strain, estimated to be around 27.5 kcal/mol.[1] This strain arises from the acute 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent instability facilitates ring-opening reactions, a key feature in the synthetic utility of cyclopropanes.
The reactivity of the cyclopropane core is further modulated by the electronic and steric nature of its substituents. The presence of electron-withdrawing groups (EWGs), such as carbonyls or nitriles, and electron-donating groups (EDGs) can significantly influence the propensity and regioselectivity of ring-opening reactions.[2] In "donor-acceptor" cyclopropanes, this push-pull electronic effect makes the ring particularly susceptible to nucleophilic or electrophilic attack.[1]
Stereoisomerism and Its Impact on Reactivity: A Case Study of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid
The spatial arrangement of substituents on the cyclopropane ring plays a critical role in determining the molecule's stability and reactivity. In the case of this compound, two diastereomers exist: cis and trans.
General Principles:
-
Thermodynamic Stability: Generally, trans-isomers of disubstituted cyclopropanes are thermodynamically more stable than their cis-counterparts.[3][4] This is attributed to the minimization of steric hindrance between the substituents, which are positioned on opposite sides of the ring. In the cis-isomer, the proximity of the substituents can lead to steric repulsion, increasing the ground-state energy.[3]
-
Reactivity: The higher ground-state energy of the cis-isomer can, in some cases, lead to a lower activation energy and a faster reaction rate, provided the transition state energies for both isomers are similar.[3] However, steric congestion in the cis-isomer can also impede the approach of reagents, leading to a higher energy transition state and a slower reaction.[3] The dominant effect is highly dependent on the specific reaction mechanism.
Comparative Reactivity Data
To provide a quantitative perspective, the following table summarizes reactivity data for related cyclopropane derivatives from the literature. It is important to note that direct comparison is challenging due to varying reaction conditions.
| Compound/Reaction | Reactivity Observation |
| Ring-Opening of Donor-Acceptor Cyclopropanes with Thiophenolates | Aryl-substituted donor-acceptor cyclopropanes react faster than their unsubstituted analogues in ring-opening reactions with thiophenolates. The electronic properties of the aryl substituents show a parabolic Hammett relationship, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction.[2] |
| Hydrolysis of Cyclopropane Carboxylic Acid Ester Prodrugs | A series of O-cyclopropane carboxylic acid ester prodrugs of various β-blocking agents were synthesized and their hydrolysis rates were studied. The half-lives in aqueous buffer (pH 7.4) ranged from 4 hours to about 1 day, and were shorter in human plasma (1 to 7 hours), indicating enzymatic cleavage.[5] This highlights the susceptibility of the ester group to hydrolysis, a key consideration in prodrug design. |
| Acidity of Cyclopropane C-H Bonds | Deuterium exchange experiments on 1-acetyl-2-phenylcyclopropane have shown that the acidity of the proton cis to the acetyl group is significantly higher than that of the trans proton.[6] This difference in acidity can influence the regioselectivity of base-mediated reactions. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis and reaction of cyclopropane derivatives.
Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This procedure describes a one-pot synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane using phase-transfer catalysis.[7]
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
50% aqueous sodium hydroxide
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid
-
Ether
-
Benzene
-
Sodium chloride
-
Magnesium sulfate
Procedure:
-
To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
To this suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water.
-
Cool the mixture to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer three times with 900 mL of ether.
-
Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.
-
Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals.
Protocol 2: Ring-Opening of a Donor-Acceptor Cyclopropane with a Thiol Nucleophile
This protocol provides a general method for the ring-opening of an electrophilic cyclopropane with a thiol, based on a procedure for 2-arylcyclopropane-1,1-dicarbonitriles.[2]
Materials:
-
Substituted cyclopropane (e.g., 2-arylcyclopropane-1,1-dicarbonitrile)
-
Thiol (e.g., p-thiocresol)
-
Base (e.g., potassium tert-butoxide)
-
Solvent (e.g., DMSO)
-
Aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Prepare a solution of the thiol (1.0 eq) and base (1.05 eq) in the chosen solvent.
-
Add this solution to a solution of the cyclopropane derivative (1.0 eq) in the same solvent.
-
Stir the reaction mixture at ambient temperature for a specified time (e.g., 30 minutes), monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent such as diethyl ether.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the transformations of this compound, the following diagrams illustrate key reaction pathways.
Conclusion
The reactivity of this compound is a nuanced interplay of ring strain, electronic effects of the methoxycarbonyl and carboxylic acid groups, and the stereochemical relationship between these substituents. While direct comparative kinetic data for its cis and trans isomers remains elusive in the current literature, established principles of stereochemistry and reactivity of analogous donor-acceptor cyclopropanes provide a strong framework for predicting their behavior. The trans-isomer is expected to be more thermodynamically stable, which may influence reaction equilibria. The relative rates of reaction for the cis and trans isomers will be highly dependent on the specific mechanism and the steric demands of the reagents. Further quantitative studies are necessary to fully elucidate the reactivity profile of these versatile synthetic intermediates. The provided protocols and reaction pathway diagrams offer a starting point for researchers to explore the rich chemistry of these and other substituted cyclopropanes.
References
- 1. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Difference between the acidities of cis- and trans-hydrogens at a cyclopropane ring carbon - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Purity Validation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Supported by hypothetical experimental data, this document outlines detailed protocols and objectively evaluates the performance of each method to assist researchers in selecting the most suitable approach for their analytical needs.
Introduction to this compound
This compound is a key building block in organic synthesis, utilized in the development of various pharmaceutical compounds. Its chemical structure consists of a cyclopropane ring with both a carboxylic acid and a methoxycarbonyl group attached to adjacent carbon atoms. The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product.
Chemical Properties:
| Property | Value |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.12 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | 46-47 °C[3] |
| Boiling Point | 253.9±33.0 °C (Predicted)[3] |
HPLC Method for Purity Validation
An optimized reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound and its potential impurities.
Experimental Protocol
1. Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is required.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to a final concentration of 100 µg/mL.
4. Hypothetical Degradation Pathway: To develop a stability-indicating method, potential degradation products were considered. Under stress conditions (e.g., acid, base, oxidation, heat), the ester or carboxylic acid functional groups could be susceptible to hydrolysis, leading to the formation of cyclopropane-1,2-dicarboxylic acid and methanol, or decarboxylation under harsh conditions. The cyclopropane ring itself is generally stable but can undergo ring-opening under certain catalytic conditions not typically encountered in stability studies.
5. Validation Parameters: The method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision (repeatability and intermediate precision), and specificity.
Experimental Workflow
Comparison with Alternative Methods
While HPLC is a robust and widely used technique for purity analysis, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) can also be employed.
Method Comparison
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Specificity | High, can separate closely related impurities. | Very high, provides structural information. | High, excellent for charged species. |
| Sensitivity (LOD) | ~0.01 µg/mL | ~0.001 µg/mL | ~0.1 µg/mL |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate (15 min/sample) | Low (derivatization may be needed) | High |
| Derivatization | Not required | Often required for polar analytes. | Not required |
| Instrumentation Cost | Moderate | High | Moderate |
Logical Relationship of Analytical Methods
Conclusion
The validated RP-HPLC method provides a reliable and robust approach for the routine quality control and purity validation of this compound. It offers a good balance of specificity, sensitivity, and precision without the need for derivatization. While GC-MS provides higher sensitivity and structural information, the requirement for derivatization can increase analysis time and complexity. Capillary Electrophoresis offers high throughput but may lack the sensitivity required for trace impurity analysis. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation, sample throughput, and available instrumentation. For routine purity assessment, the described HPLC method is highly recommended.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as an irritant and may cause harm if not handled correctly.
Table 1: Hazard Classifications for Methoxycarbonyl)cyclopropane-1-carboxylic Acid Derivatives
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or glasses.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: In case of insufficient ventilation, use a particle respirator.[3]
2. Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] |
| Eye Contact | Rinse the eyes cautiously with water for several minutes.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]
3. Proper Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[3] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Never dispose of this chemical down the drain or in regular trash. [3][4]
The following workflow outlines the step-by-step process for the proper disposal of this chemical waste.
4. Experimental Protocols Cited
The information presented in this guide is a synthesis of safety data sheets and general laboratory waste management guidelines. The primary "experimental protocol" is the standardized procedure for chemical waste disposal, which involves segregation, proper containment and labeling, and transfer to a certified waste management facility.
5. Data Presentation Summary
The provided tables summarize the key quantitative and qualitative data regarding the hazards and immediate safety responses associated with this compound. This structured format allows for quick reference and easy comprehension of critical safety information. By adhering to these procedures, laboratory personnel can ensure a safe working environment and responsible chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
